An In-depth Technical Guide to the Synthesis of 4-Aminobenzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Aminobenzimidamide Hydrochloride, a key intermediate in the m...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Aminobenzimidamide Hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds, notably Dabigatran etexilate[1][2]. The document details established synthetic routes, provides in-depth experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory or industrial setting.
Introduction
4-Aminobenzimidamide, also known as p-aminobenzamidine, is a crucial building block in medicinal chemistry. Its dihydrochloride (B599025) salt is often the preferred form for stability and handling. The synthesis of this compound has been approached through several methods, with the most prevalent and industrially scalable routes starting from 4-aminobenzonitrile (B131773). These methods primarily leverage the Pinner reaction, which offers an efficient conversion of nitriles to imidates and subsequently to amidines.
Core Synthesis Pathways
Two principal pathways for the synthesis of 4-Aminobenzimidamide Hydrochloride have been identified and are detailed below. The most common and industrially applied method is the Pinner reaction starting from 4-aminobenzonitrile. An alternative route begins with N-(4-cyanophenyl)acetamide.
Pathway 1: Pinner Reaction of 4-Aminobenzonitrile
The Pinner reaction provides a direct and efficient method for converting 4-aminobenzonitrile into 4-aminobenzimidamide hydrochloride. This two-step process involves the formation of an intermediate alkyl imidate salt, which is then converted to the final product through amination[1][3][4][5][6][7].
An In-depth Technical Guide to the Mechanism of Action of 4-Aminobenzimidamide as a Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action of 4-Aminobenzimidamide, a well-characterized competitive inhibitor of ser...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 4-Aminobenzimidamide, a well-characterized competitive inhibitor of serine proteases. This document details its binding kinetics, the structural basis of its inhibitory activity, and provides detailed experimental protocols for its characterization.
Core Mechanism of Action: Competitive Inhibition of Serine Proteases
4-Aminobenzimidamide, also known as p-aminobenzamidine, functions as a potent and reversible competitive inhibitor of a class of enzymes known as serine proteases. Its mechanism of action is rooted in its structural mimicry of the side chains of arginine and lysine, which are the natural substrates for many trypsin-like serine proteases.
The core of its inhibitory action lies in its ability to bind to the active site of the protease, specifically within the S1 specificity pocket. This binding event physically occludes the active site, preventing the natural substrate from binding and thus halting the catalytic cleavage of peptide bonds. The interaction is reversible, and the inhibitor can dissociate from the enzyme, restoring its activity.
Structural Basis of Interaction
The high affinity and specificity of 4-Aminobenzimidamide for trypsin-like serine proteases are dictated by a series of specific molecular interactions within the enzyme's active site. The positively charged amidinium group of the inhibitor forms a salt bridge with the negatively charged carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket. This electrostatic interaction is a primary determinant of the inhibitor's potency.
Further stabilization of the enzyme-inhibitor complex is achieved through a network of hydrogen bonds between the amidinium group and the backbone carbonyl oxygens of amino acid residues lining the S1 pocket, such as Gly219 and Ser214 in trypsin. The aromatic ring of 4-Aminobenzimidamide also engages in hydrophobic interactions with residues within the active site, contributing to the overall binding affinity.
Quantitative Data: Inhibition and Dissociation Constants
The potency of 4-Aminobenzimidamide as a protease inhibitor is quantified by its inhibition constant (Ki) and dissociation constant (KD). These values represent the concentration of the inhibitor required to produce half-maximal inhibition and the equilibrium constant for the dissociation of the enzyme-inhibitor complex, respectively. Lower values indicate a more potent inhibitor.
This section provides detailed methodologies for key experiments used to characterize the interaction of 4-Aminobenzimidamide with serine proteases.
Enzyme Kinetics Assay for Determination of Inhibition Constant (Ki)
This protocol describes a colorimetric assay to determine the Ki of 4-Aminobenzimidamide for a serine protease, such as trypsin, using a chromogenic substrate.
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
Prepare Stock Solutions:
Prepare a 1 mg/mL stock solution of the protease in 1 mM HCl.
Prepare a 10 mM stock solution of 4-Aminobenzimidamide in Assay Buffer.
Prepare a 10 mM stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
Set up the Assay Plate:
In a 96-well plate, set up a series of reactions with varying concentrations of the substrate and a fixed concentration of the inhibitor. It is recommended to test at least five substrate concentrations that bracket the known Km value of the enzyme for the substrate.
Also, include a set of reactions with varying substrate concentrations in the absence of the inhibitor (control).
Prepare serial dilutions of 4-Aminobenzimidamide in Assay Buffer to achieve a range of final inhibitor concentrations.
Perform the Assay:
To each well, add the appropriate volume of Assay Buffer, 4-Aminobenzimidamide solution (or buffer for control), and substrate solution.
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
Initiate the reaction by adding a small volume of the protease solution to each well.
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the rate of the enzymatic reaction.
Data Analysis:
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.
Plot the initial velocities against the substrate concentrations for both the inhibited and uninhibited reactions.
To determine the Ki, use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition, or use linearization methods such as the Lineweaver-Burk or Dixon plots.
Fluorescence Spectroscopy for Determination of Dissociation Constant (KD)
This protocol utilizes the intrinsic fluorescence of 4-Aminobenzimidamide to determine its dissociation constant (KD) upon binding to a serine protease.[1][2]
Materials:
Purified serine protease
4-Aminobenzimidamide hydrochloride
Spectrofluorometer
Quartz cuvette
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0
Procedure:
Prepare Solutions:
Prepare a stock solution of the protease of known concentration in the Assay Buffer.
Prepare a stock solution of 4-Aminobenzimidamide in the Assay Buffer.
Set up the Spectrofluorometer:
Set the excitation wavelength to 293 nm and the emission wavelength to 376 nm.[1] These may be optimized depending on the instrument and specific protease.
Perform the Titration:
Place a known concentration of the protease in the quartz cuvette.
Record the initial fluorescence intensity.
Make sequential additions of small aliquots of the 4-Aminobenzimidamide stock solution to the cuvette.
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence intensity. The fluorescence intensity will increase upon binding of the inhibitor to the enzyme.[2]
Data Analysis:
Correct the fluorescence readings for dilution.
Plot the change in fluorescence intensity as a function of the 4-Aminobenzimidamide concentration.
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (KD).
Affinity Chromatography for Protease Purification
This protocol describes the use of 4-Aminobenzimidamide immobilized on a solid support (benzamidine-sepharose) to purify serine proteases from a complex mixture.[3][4]
Materials:
Benzamidine-Sepharose affinity resin
Chromatography column
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4[4]
Elution Buffer: 50 mM Glycine-HCl, pH 3.0 or 20 mM p-aminobenzamidine in Binding Buffer[4]
Pack the benzamidine-sepharose resin into a chromatography column according to the manufacturer's instructions.
Equilibrate the column with 5-10 column volumes of Binding Buffer.
Sample Application:
Clarify the sample by centrifugation or filtration to remove any particulate matter.
Apply the clarified sample to the equilibrated column at a controlled flow rate.
Washing:
Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
Elution:
Elute the bound serine protease from the column using the Elution Buffer.
If using a low pH elution buffer, collect the fractions into tubes containing Neutralization Buffer to immediately restore a neutral pH and preserve the enzyme's activity.
If using a competitive elution buffer containing p-aminobenzamidine, the inhibitor will need to be removed from the purified protease in a subsequent step, such as dialysis or gel filtration.
Analysis of Fractions:
Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for protease activity using a suitable assay.
Pool the fractions containing the purified active protease.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
The Dawn of a New Inhibitor Class: An In-depth Technical Guide to the Early Discovery and History of Benzamidine Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of enzymology and medicinal chemistry, the discovery of specific inhibitor classes has consistently marked pivotal moments, op...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of enzymology and medicinal chemistry, the discovery of specific inhibitor classes has consistently marked pivotal moments, opening new avenues for therapeutic intervention and deepening our understanding of biological processes. The emergence of benzamidine (B55565) and its derivatives as potent inhibitors of serine proteases in the mid-20th century represents one such milestone. This technical guide delves into the core of the early research that established benzamidine derivatives as a significant area of scientific inquiry, detailing their initial discovery, foundational synthetic methods, and the quantitative characterization of their inhibitory activity.
The story of benzamidine derivatives is intrinsically linked to the study of serine proteases, a class of enzymes crucial in physiological processes ranging from digestion to blood coagulation. Early researchers, armed with a burgeoning understanding of enzyme kinetics and protein structure, sought small molecules that could selectively interfere with the activity of these powerful enzymes. It was in this context that the simple, yet elegant, chemical scaffold of benzamidine emerged as a lead structure, paving the way for decades of research and the eventual development of clinically significant drugs. This guide aims to provide a comprehensive resource on these foundational studies, equipping today's researchers with a historical and technical perspective on this important class of enzyme inhibitors.
Early Discovery and Foundational Research
The recognition of benzamidine's potential as a serine protease inhibitor can be traced back to the early 1960s. A seminal report by Inagami and Murachi in 1963 noted that both aliphatic and aromatic alkylamines could inhibit the activity of trypsin[1]. This initial observation laid the groundwork for a more systematic investigation into the inhibitory properties of compounds bearing a positively charged amidinium group.
A landmark study by Markwardt, Landmann, and Walsmann in 1968, published in the European Journal of Biochemistry, provided the first comprehensive characterization of benzamidine and its analogues as inhibitors of key serine proteases: trypsin, plasmin, and thrombin. This pivotal paper established that these compounds act as competitive inhibitors, with inhibition constants (Ki) typically falling within the 10 to 40 micromolar range[1]. The study highlighted that 4-aminobenzamidine (B1203292) was a slightly more potent inhibitor of trypsin than benzamidine itself[1]. This early work solidified the importance of the benzamidine scaffold and spurred further investigation into its mechanism of action and potential therapeutic applications, particularly as anticoagulants.
The inhibitory mechanism of benzamidine derivatives was elucidated through subsequent structural studies. It was proposed that the cationic amidino group of the inhibitor interacts with a carboxylate group located at the bottom of the S1 subsite of the protease, a pocket that typically accommodates the side chains of arginine or lysine (B10760008) residues of the natural substrate. This electrostatic interaction is further stabilized by hydrophobic interactions between the benzene (B151609) ring of the inhibitor and the sides of the S1 pocket[1].
Quantitative Data on Enzyme Inhibition
Table 1: Representative Inhibition Constants (Ki) of Benzamidine Derivatives from Early Studies
Note: The exact Ki values from the original 1968 publication by Markwardt et al. are cited as being in the 10-40 µM range. Access to the full historical text for a more detailed table is limited.
Experimental Protocols
Synthesis of Benzamidine Derivatives: The Pinner Reaction
A cornerstone of early benzamidine derivative synthesis was the Pinner reaction, first described by Adolf Pinner in 1877. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which can then be converted to the corresponding amidine upon treatment with ammonia (B1221849).
Detailed Methodology for the Pinner Synthesis of Benzamidine Hydrochloride (adapted from early literature):
Preparation of the Imido Ether Hydrochloride:
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a calcium chloride drying tube, a solution of benzonitrile (B105546) in anhydrous ethanol (B145695) is prepared.
The flask is cooled in an ice-salt bath.
Dry hydrogen chloride gas is bubbled through the solution with vigorous stirring. The flow of HCl is continued until the theoretical weight increase for the formation of the imido ether hydrochloride is achieved.
The reaction mixture is then allowed to stand in the cold for several hours, during which the ethyl benzimidate hydrochloride precipitates as a white solid.
The solid is collected by filtration in a dry atmosphere, washed with anhydrous ether, and dried under vacuum.
Ammonolysis to Benzamidine Hydrochloride:
The dried ethyl benzimidate hydrochloride is suspended in a cold solution of anhydrous ammonia in ethanol.
The suspension is stirred at a low temperature for several hours.
The reaction mixture is then allowed to warm to room temperature and stirred for an additional period.
The filtrate is concentrated under reduced pressure to yield crude benzamidine hydrochloride.
The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and ether, to afford pure benzamidine hydrochloride.
Caption: Workflow of the Pinner reaction for benzamidine synthesis.
Enzyme Inhibition Assay
The inhibitory activity of benzamidine derivatives was typically assessed using a spectrophotometric assay that measured the rate of substrate hydrolysis by the target serine protease. A common substrate used in the 1960s for trypsin and related enzymes was Nα-Benzoyl-L-arginine ethyl ester (BAEE).
Detailed Methodology for Trypsin Inhibition Assay (adapted from early literature):
Substrate Stock Solution: A stock solution of Nα-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE) is prepared in deionized water.
Working Substrate Solution: The BAEE stock solution is diluted with the phosphate buffer to the desired final concentration.
Trypsin Solution: A stock solution of crystalline trypsin is prepared in 1 mM HCl to maintain stability. This is further diluted to the desired working concentration in the phosphate buffer immediately before use.
Inhibitor Solutions: Solutions of benzamidine derivatives of various concentrations are prepared in the phosphate buffer.
Assay Procedure:
In a quartz cuvette, the phosphate buffer, the inhibitor solution (or buffer for the control), and the trypsin solution are mixed.
The mixture is pre-incubated at a constant temperature (e.g., 25°C) for a defined period to allow for enzyme-inhibitor binding to reach equilibrium.
The reaction is initiated by the addition of the working substrate solution.
The change in absorbance at 253 nm is monitored over time using a spectrophotometer. The hydrolysis of BAEE by trypsin leads to an increase in absorbance at this wavelength.
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
Data Analysis:
The inhibition constant (Ki) is determined by measuring the reaction rates at various substrate and inhibitor concentrations.
The data is typically plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and calculate the Ki value.
Caption: General workflow for a trypsin inhibition assay.
Mechanism of Action: Inhibition of the Coagulation Cascade
A significant area of early research on benzamidine derivatives focused on their anticoagulant properties. This effect is a direct consequence of their ability to inhibit key serine proteases in the blood coagulation cascade, most notably thrombin (Factor IIa) and, to some extent, Factor Xa and plasmin. The "waterfall" or "cascade" theory of blood coagulation, proposed in the 1960s by Macfarlane and Ratnoff, provided a conceptual framework for understanding how these inhibitors disrupt the clotting process.
The coagulation cascade is a series of enzymatic reactions in which inactive zymogens are sequentially activated to become active proteases, culminating in the formation of a fibrin (B1330869) clot. By competitively inhibiting thrombin, benzamidine derivatives block the final common pathway of coagulation, preventing the conversion of fibrinogen to fibrin.
Caption: Inhibition of the final step of the coagulation cascade by benzamidine derivatives.
Conclusion
The early research into benzamidine derivatives, from their initial identification as trypsin inhibitors to the characterization of their anticoagulant effects, laid a robust foundation for a rich field of medicinal chemistry. The pioneering work of scientists in the 1960s not only introduced a new class of enzyme inhibitors but also provided the essential tools for their synthesis and evaluation. The principles and methodologies established during this era continue to be relevant today. This technical guide has provided a glimpse into this foundational period, offering detailed insights into the experimental protocols and quantitative data that marked the beginning of the benzamidine story. For contemporary researchers, an appreciation of this history offers valuable context and a testament to the enduring power of fundamental scientific inquiry.
Spectroscopic and Mechanistic Insights into 4-Aminobenzimidamide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminobenzimidamide Hydrochloride, also known as 4-aminobenzamidine (B1203292) dihydrochloride, is a small molecule of significant interest in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide Hydrochloride, also known as 4-aminobenzamidine (B1203292) dihydrochloride, is a small molecule of significant interest in biomedical research and drug development. It is recognized as a potent competitive inhibitor of serine proteases, a class of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, and cancer progression.[1] This technical guide provides a centralized resource on the key spectroscopic data of 4-Aminobenzimidamide Hydrochloride, details the experimental protocols for acquiring such data, and visualizes its inhibitory role in the context of a critical signaling pathway.
Spectroscopic Data
The structural elucidation and characterization of 4-Aminobenzimidamide Hydrochloride are fundamentally reliant on various spectroscopic techniques. The following tables summarize the available quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 4-Aminobenzimidamide Hydrochloride
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Number of Protons
Assignment
Solvent
7.58
Doublet (d)
8.3
2H
Aromatic CH
D₂O
6.77
Doublet (d)
5.5
2H
Aromatic CH
D₂O
Note: Data sourced from a study on novel 1,3-diazaazulene derivatives.[2]
Table 2: ¹³C NMR Spectroscopic Data for 4-Aminobenzimidamide Hydrochloride
Chemical Shift (δ) ppm
Assignment
Data not available in the searched literature.
-
Mass Spectrometry (MS)
Table 3: Mass Spectrometric Data for 4-Aminobenzimidamide Hydrochloride
m/z
Ion Type
Method
136.1
[M+H]⁺
Not Specified
Note: This corresponds to the protonated molecule of the free base (4-Aminobenzamidine). Data sourced from a study on novel 1,3-diazaazulene derivatives.[2]
Infrared (IR) Spectroscopy
Detailed IR spectral data with specific peak assignments for 4-Aminobenzimidamide Hydrochloride were not explicitly available in the searched literature. However, characteristic absorption bands for similar aromatic amines and amidine structures can be predicted.
Table 4: Predicted IR Absorption Bands for 4-Aminobenzimidamide Hydrochloride
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3400-3200
N-H stretch
Primary Amine (Ar-NH₂)
3300-3100
N-H stretch
Amidinium group (-C(=NH₂)NH₂)
1650-1600
C=N stretch
Amidinium group
1620-1580
C=C stretch
Aromatic ring
1550-1450
N-H bend
Primary Amine
850-800
C-H out-of-plane bend
1,4-disubstituted aromatic ring
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize 4-Aminobenzimidamide Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
4-Aminobenzimidamide Hydrochloride sample
Deuterated solvent (e.g., D₂O, DMSO-d₆)
5 mm NMR tubes
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
Sample Preparation: Accurately weigh approximately 5-10 mg of the 4-Aminobenzimidamide Hydrochloride sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Instrumentation:
Insert the NMR tube into the spectrometer's probe.
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
Tune and match the probe for the ¹H and ¹³C frequencies.
¹H NMR Acquisition:
Acquire a ¹H NMR spectrum using a standard pulse sequence.
Set appropriate parameters, including the number of scans (e.g., 16-64), relaxation delay, and acquisition time.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C NMR spectrum.
A higher number of scans will be required due to the low natural abundance of ¹³C.
Data Processing:
Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase and baseline correct the spectra.
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Integrate the peaks in the ¹H NMR spectrum and assign the signals to the corresponding protons in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
4-Aminobenzimidamide Hydrochloride sample
Potassium bromide (KBr), IR grade
Agate mortar and pestle
Hydraulic press and pellet die
FT-IR spectrometer
Procedure (KBr Pellet Method):
Sample Preparation: Place a small amount (1-2 mg) of the solid 4-Aminobenzimidamide Hydrochloride sample and approximately 100-200 mg of dry KBr powder into an agate mortar.
Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer the powder into a pellet die and apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.
Spectrum Acquisition:
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Collect a background spectrum of the empty sample compartment.
Acquire the IR spectrum of the sample over a standard range (e.g., 4000-400 cm⁻¹).
Data Analysis:
Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound.
Sample Preparation: Prepare a dilute solution of the 4-Aminobenzimidamide Hydrochloride sample (approximately 1-10 µg/mL) in a suitable volatile solvent. The solvent may be acidified with a small amount of formic acid to promote protonation.
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.
Signaling Pathway Visualization
4-Aminobenzimidamide Hydrochloride is a known inhibitor of serine proteases, such as urokinase-type plasminogen activator (uPA). The uPA/uPAR system is a key player in cancer cell invasion and metastasis. The following diagram illustrates the simplified signaling pathway of uPA and the inhibitory action of molecules like 4-Aminobenzimidamide.
An In-depth Technical Guide to the Solubility and Stability of 4-Aminobenzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Aminobenzimidamide Hydrochloride. Due to the lim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Aminobenzimidamide Hydrochloride. Due to the limited availability of specific quantitative data for this compound, this guide also includes detailed experimental protocols for its determination, based on established methodologies for analogous pharmaceutical compounds. 4-Aminobenzimidamide Hydrochloride is a molecule of interest in drug discovery, notably for its role as a serine protease inhibitor.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and efficacy. While specific quantitative solubility data for 4-Aminobenzimidamide Hydrochloride is not extensively published, data for the closely related compound, 4-Aminobenzamidine dihydrochloride (B599025) (often used interchangeably), provides valuable insights.
Key Observations:
Polar Solvents: 4-Aminobenzimidamide Hydrochloride is anticipated to have good solubility in polar solvents due to the presence of the hydrophilic amino and imidamide functional groups, as well as its salt form.
pH Dependence: The solubility of this compound is expected to be pH-dependent. In acidic conditions, the protonation of the amino group is likely to enhance its aqueous solubility.[1]
Temperature Effects: As with many organic compounds, the solubility of 4-Aminobenzimidamide Hydrochloride is expected to increase with a rise in temperature.[1]
Table 1: Reported Solubility of 4-Aminobenzamidine Dihydrochloride and Related Compounds
Note: The data presented is for 4-Aminobenzamidine dihydrochloride and Benzamidine Hydrochloride, which are structurally related to 4-Aminobenzimidamide Hydrochloride. This information should be used as a guideline, and specific solubility should be experimentally determined for the compound of interest.
Stability Profile
Understanding the stability of 4-Aminobenzimidamide Hydrochloride is crucial for its handling, storage, and formulation development.
General Stability Characteristics:
Hygroscopic Nature: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This necessitates storage in a dry, well-sealed environment.
Oxidation Sensitivity: There are indications that aminobenzamidine derivatives can be sensitive to oxidation. It is advisable to prepare solutions fresh for use.
Aqueous Solution Stability: It is recommended that aqueous solutions of related compounds, such as benzamidine hydrochloride, should not be stored for more than one day. For longer-term storage, stock solutions are best kept at -20°C for short durations.[3]
Table 2: Summary of Stability Characteristics and Recommendations
Condition
Observation/Recommendation
Rationale
Moisture
Hygroscopic. Store in a desiccated environment.
To prevent degradation and maintain the integrity of the solid form.[2]
Light
Photostability not extensively documented. Protect from light as a precautionary measure.
To prevent potential photolytic degradation.
Temperature
Store solid form at 2-8°C.[2] Store stock solutions at -20°C.
To minimize thermal degradation.
pH
Stability is likely pH-dependent.
Amidine and amine groups can be susceptible to hydrolysis at certain pH values.
Oxidation
Potentially sensitive to oxidation.
Prepare solutions fresh and consider purging with an inert gas.
Experimental Protocols
To address the gap in specific data for 4-Aminobenzimidamide Hydrochloride, the following detailed experimental protocols are provided.
Protocol for Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of 4-Aminobenzimidamide Hydrochloride in various solvents.
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Syringe filters (e.g., 0.22 µm)
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 4-Aminobenzimidamide Hydrochloride to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
Equilibration:
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
Analysis:
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
Quantification:
Calculate the solubility based on the concentration determined by HPLC and the dilution factor.
Workflow for Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To evaluate the stability of 4-Aminobenzimidamide Hydrochloride under various stress conditions.
Stability chambers (for controlled temperature, humidity, and light)
Stability-indicating HPLC method (validated to separate the parent compound from its degradation products)
Procedure:
Preparation of Stock Solution:
Prepare a stock solution of 4-Aminobenzimidamide Hydrochloride in a suitable solvent (e.g., water or a co-solvent system if necessary) at a known concentration.
Application of Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at a specific temperature (e.g., 60°C) for a defined period.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.
Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 60°C).
Photostability: Expose the stock solution and solid compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Sample Analysis:
At specified time points, withdraw samples from each stress condition.
Neutralize the acidic and basic samples before analysis.
Analyze all samples using a validated stability-indicating HPLC method.
Data Evaluation:
Calculate the percentage of degradation of 4-Aminobenzimidamide Hydrochloride.
Identify and quantify any degradation products.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Mechanism of Action: Inhibition of Serine Proteases
4-Aminobenzimidamide Hydrochloride is known to act as an inhibitor of serine proteases, such as trypsin and urokinase-type plasminogen activator (uPA). This inhibition is key to its therapeutic potential.
Trypsin Inhibition
Trypsin is a digestive enzyme that cleaves peptide chains. Inhibitors of trypsin, like 4-Aminobenzimidamide Hydrochloride, bind to the active site of the enzyme, preventing it from binding to its protein substrates. This blocks the catalytic activity of trypsin.
Simplified Mechanism of Trypsin Inhibition
Caption: Inhibition of trypsin by 4-Aminobenzimidamide Hydrochloride.
uPA Signaling Pathway Inhibition
Urokinase-type plasminogen activator (uPA) is a key enzyme in tissue remodeling and cell migration. It converts plasminogen to plasmin, which in turn degrades the extracellular matrix. By inhibiting uPA, 4-Aminobenzimidamide Hydrochloride can prevent this cascade, which is relevant in processes like tumor cell invasion.
Simplified uPA Signaling Pathway and Inhibition
Caption: Inhibition of the uPA signaling pathway.
Conclusion
This technical guide summarizes the current understanding of the solubility and stability of 4-Aminobenzimidamide Hydrochloride. While specific quantitative data is limited, the provided information on related compounds and detailed experimental protocols offers a robust framework for researchers and drug development professionals to characterize this promising molecule fully. The diagrams illustrating its mechanism of action provide a clear conceptual basis for its biological activity. Further experimental work is crucial to establish a definitive solubility and stability profile for 4-Aminobenzimidamide Hydrochloride.
Navigating the Nomenclature: A Technical Guide to 4-Aminobenzamidine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of biochemical research and pharmaceutical development, precise terminology is paramount. The nomenclature surrounding serine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical research and pharmaceutical development, precise terminology is paramount. The nomenclature surrounding serine protease inhibitors and synthetic intermediates can often be a source of confusion. This technical guide provides an in-depth clarification of the terminology, properties, and applications of two frequently encountered but often misunderstood compounds: 4-Aminobenzimidamide Hydrochloride and p-Aminobenzamidine dihydrochloride (B599025) . This document will establish that these names refer to the same core chemical entity, 4-aminobenzamidine (B1203292), but differ in their hydrochloride salt forms. We will explore their distinct physicochemical properties, detail key experimental protocols, and provide visual aids to clarify their structures and applications.
Demystifying the Terminology
The chemical names "4-Aminobenzimidamide Hydrochloride" and "p-Aminobenzamidine dihydrochloride" describe salts of the same active molecule. Let's break down the nomenclature:
4-Amino- vs. p-Amino- : The "4-" and "para-" (p-) designations are synonymous in benzene (B151609) ring nomenclature, both indicating that the amino group (-NH₂) is located on the fourth carbon atom relative to the principal functional group, in this case, the benzamidine (B55565) group.
-benzimidamide vs. -benzamidine : These are two valid, albeit unequally common, names for the C₆H₅C(=NH)NH₂ functional group. "Benzamidine" is the more prevalent term in modern chemical literature.
Hydrochloride vs. dihydrochloride : This is the critical distinction. The 4-aminobenzamidine molecule has two basic nitrogen centers—the amino group and the amidine group—that can be protonated to form hydrochloride salts.
Monohydrochloride : One equivalent of hydrochloric acid reacts to form the single salt.
Dihydrochloride : Two equivalents of hydrochloric acid react, protonating both basic sites to form the double salt.
Therefore, for the purpose of this guide:
4-Aminobenzamidine Monohydrochloride (or p-Aminobenzamidine Hydrochloride) will refer to the single HCl salt.
4-Aminobenzamidine Dihydrochloride (or p-Aminobenzamidine dihydrochloride) will refer to the double HCl salt.[1][2][3][4][5]
The dihydrochloride form is more commonly used in research and commercial applications due to its higher solubility and stability.[2]
Physicochemical Properties: A Comparative Overview
The difference in the degree of protonation between the monohydrochloride and dihydrochloride salts leads to distinct physicochemical properties. The following tables summarize key quantitative data for each compound.
Excitation max: 293 nm, Emission max: 376 nm. Binding to trypsin causes a blue shift in emission.[11]
Chemical Structures
The structural differences between the monohydrochloride and dihydrochloride salts are illustrated below.
Caption: Chemical structures of the monohydrochloride and dihydrochloride salts.
Key Applications and Experimental Protocols
4-Aminobenzamidine is a versatile molecule with significant applications in biochemistry and drug discovery. Its primary utility stems from its ability to act as a competitive inhibitor of serine proteases and as a ligand for affinity chromatography.[2][4] It is also a crucial intermediate in the synthesis of the anticoagulant drug dabigatran (B194492) etexilate.[12]
Affinity Chromatography of Serine Proteases
4-Aminobenzamidine, when immobilized on a solid support like agarose (B213101) (Sepharose), serves as an excellent affinity ligand for the purification of serine proteases such as trypsin and urokinase.[13] The amidine group mimics the side chain of arginine, allowing it to bind specifically to the active site of these enzymes.
Experimental Protocol: Purification of Trypsin using p-Aminobenzamidine Agarose
Column Preparation :
Prepare a slurry of p-aminobenzamidine agarose (e.g., Benzamidine Sepharose) in binding buffer.
Pack a chromatography column with 1-2 mL of the resin.
Equilibrate the column by washing with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0).[6][13]
Sample Application :
Dissolve the crude protein sample containing trypsin in the binding buffer.
Allow the buffer above the column bed to drain, then carefully load the sample onto the column.
Allow the sample to enter the resin bed completely.
Washing :
Wash the column with 5-10 CV of binding buffer to remove unbound proteins.
Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
Elution :
Competitive Elution : Elute the bound trypsin by applying a competitive inhibitor solution (e.g., 20 mM p-aminobenzamidine in binding buffer).[6]
pH Elution : Alternatively, elute by lowering the pH of the buffer (e.g., 50 mM Glycine-HCl, pH 3.0). If using low pH elution, collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0) to preserve enzyme activity.[14]
A Technical Guide to 4-Aminobenzimidamide and its Analogs: Key Structural Features and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the core structural features of 4-Aminobenzimidamide and its analogs, a class of compounds with signif...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core structural features of 4-Aminobenzimidamide and its analogs, a class of compounds with significant therapeutic potential as serine protease inhibitors. We will delve into their structure-activity relationships, synthetic methodologies, and mechanisms of action, presenting key data in a clear and accessible format for researchers in drug discovery and development.
Core Structural Features and Mechanism of Action
4-Aminobenzimidamide is a small molecule characterized by a benzene (B151609) ring substituted with an amino group at the 4-position and an amidinium group. This arrangement is crucial for its biological activity, particularly as a competitive inhibitor of serine proteases.[1]
The key structural features include:
Benzene Ring: Provides a rigid scaffold for the presentation of the functional groups.
Amidinium Group (-C(=NH2+)NH2): This positively charged group is the primary determinant of the molecule's inhibitory activity. It acts as a mimic of the guanidinium (B1211019) group of arginine or the protonated amino group of lysine, which are the natural substrates for many serine proteases. This allows the amidinium group to bind to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes.[2]
4-Amino Group (-NH2): The amino group at the para position can influence the electronic properties of the benzene ring and provide an additional point for hydrogen bonding interactions within the enzyme's active site or for chemical modification to generate analogs with altered properties.
The primary mechanism of action of 4-aminobenzimidamide and its analogs is the competitive inhibition of serine proteases. By binding to the active site, they prevent the binding and cleavage of the natural substrate, thereby inhibiting the enzyme's catalytic activity.
Structure-Activity Relationships (SAR)
The inhibitory potency and selectivity of 4-aminobenzimidamide analogs can be modulated by substitutions on the benzene ring and modifications of the amino and amidine groups.
Substituents on the Benzene Ring
Studies on substituted benzamidines have revealed several key SAR principles that are applicable to 4-aminobenzimidamide analogs:
Hydrophobicity: The interaction of the inhibitor with the largely hydrophobic S1 pocket is a significant factor. Increasing the hydrophobicity of the substituents on the benzene ring can enhance binding affinity for some serine proteases like thrombin.[3]
Electronic Effects: Electron-donating or withdrawing groups on the phenyl ring can influence the pKa of the amidinium group and the overall electron distribution of the molecule, thereby affecting its binding affinity. For plasmin and C1s, both electron donation from the substituent and its hydrophobicity were found to affect binding.[3]
Steric Factors: The size and position of substituents are critical. Bulky groups can either enhance binding by occupying additional space within the active site or hinder binding due to steric clashes. The interaction is dependent on the specific topography of the target enzyme's active site. For trypsin, molar refractivity and molecular weight of the substituent were important factors.[3]
Modifications of the 4-Amino Group
The 4-amino group serves as a versatile handle for the synthesis of more complex analogs. Acylation or alkylation of this group can lead to compounds with altered pharmacokinetic properties and potentially improved selectivity. For instance, linking other moieties through the 4-amino group can allow for interactions with secondary binding sites (exosites) on the target protease, leading to enhanced potency and selectivity.
Quantitative Data on Inhibitory Activity
The following tables summarize the inhibitory constants (Ki) of 4-aminobenzimidamide and related benzamidine (B55565) analogs against several key serine proteases.
A common route for the synthesis of 4-aminobenzamide analogs involves the acylation of an aniline (B41778) derivative with a substituted 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.
Step 1: Acylation
To a solution of the desired aniline in a suitable solvent (e.g., dioxane, dichloromethane), a base such as triethylamine (B128534) is added. A solution of the substituted 4-nitrobenzoyl chloride in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.
Step 2: Reduction of the Nitro Group
The purified nitro-substituted benzamide (B126) is dissolved in a solvent system like ethanol/water. A reducing agent, such as iron powder with acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C), is employed to reduce the nitro group to an amine. The reaction is monitored until completion.
Step 3: Formation of the Imidamide (Amidine)
The 4-aminobenzonitrile (B131773) can be converted to the corresponding imidate ester via the Pinner reaction (treatment with an alcohol and HCl). Subsequent reaction with ammonia (B1221849) or an amine yields the desired amidine.
Serine Protease Inhibition Assay
The inhibitory activity of the synthesized compounds can be determined using a chromogenic substrate assay.
Enzyme Solution: A stock solution of the target serine protease (e.g., trypsin, thrombin, plasmin, uPA) is prepared in an appropriate buffer (e.g., Tris-HCl, pH 8.0).
Inhibitor Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to the desired concentrations.
Assay Procedure:
In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the inhibitor (or vehicle control) for a defined period at a constant temperature (e.g., 37°C).
The reaction is initiated by the addition of a chromogenic substrate specific for the enzyme (e.g., S-2251 for plasmin).
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The IC50 values (inhibitor concentration causing 50% inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, assuming competitive inhibition.
Signaling Pathways and Logical Relationships
The therapeutic potential of 4-aminobenzimidamide and its analogs stems from their ability to modulate key physiological and pathological processes regulated by serine proteases.
Inhibition of the Coagulation Cascade
Thrombin and other serine proteases are central to the coagulation cascade. Inhibitors of these enzymes can act as anticoagulants, preventing the formation of blood clots.
Caption: Inhibition of Thrombin in the Coagulation Cascade.
Inhibition of uPA-Mediated Cancer Cell Invasion
Urokinase-type plasminogen activator (uPA) plays a critical role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.
Caption: Inhibition of the uPA-mediated cell invasion pathway.
Conclusion
4-Aminobenzimidamide and its analogs represent a promising class of serine protease inhibitors with potential applications in anticoagulation therapy and oncology. The core structural features, particularly the cationic amidinium group, are well-suited for targeting the active sites of these enzymes. A thorough understanding of the structure-activity relationships is crucial for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The synthetic and screening methodologies outlined in this guide provide a framework for the continued development of this important class of therapeutic agents.
The Evolving Therapeutic Landscape of 4-Aminobenzimidamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The 4-aminobenzimidamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the design and develop...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminobenzimidamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the design and development of a diverse array of therapeutic agents. Its inherent ability to engage with the active sites of various enzymes has led to the discovery of potent inhibitors with significant potential in oncology, metabolic disorders, and beyond. This technical guide provides an in-depth exploration of the therapeutic applications of 4-aminobenzimidamide derivatives, with a particular focus on their roles as inhibitors of DNA methyltransferases (DNMTs), urokinase-type plasminogen activator (uPA), and dipeptidyl peptidase-IV (DPP-IV). We will delve into the mechanisms of action, relevant signaling pathways, detailed experimental protocols for their synthesis and evaluation, and a summary of their quantitative biological activities. This guide is intended to be a comprehensive resource for researchers and drug development professionals working to harness the full therapeutic potential of this versatile chemical scaffold.
Introduction: The Versatility of the 4-Aminobenzimidamide Core
4-Aminobenzimidamide and its derivatives are a class of small molecules characterized by a benzamidine (B55565) moiety substituted with an amino group at the 4-position. This structural motif has proven to be a highly effective pharmacophore for targeting the active sites of various enzymes, particularly proteases and transferases. The basic amidine group can participate in key hydrogen bonding and electrostatic interactions within enzyme active sites, while the aminobenzyl portion provides a versatile platform for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. This has led to the development of a wide range of derivatives with diverse therapeutic applications.
Key Therapeutic Applications and Mechanisms of Action
The therapeutic utility of 4-aminobenzimidamide derivatives spans multiple disease areas, primarily driven by their enzyme inhibitory activities.
DNA Methyltransferase (DNMT) Inhibition in Oncology
Mechanism of Action: DNA methylation is a crucial epigenetic modification that plays a significant role in gene regulation. In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing and contributes to tumorigenesis. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns. Derivatives of 4-aminobenzamide (B1265587), such as SGI-1027, have been identified as potent inhibitors of DNMT1, DNMT3A, and DNMT3B.[1][2][3] These inhibitors act by competing with the S-adenosylmethionine (SAM) cofactor for binding to the catalytic site of the DNMTs, thereby preventing the transfer of a methyl group to DNA. This leads to the demethylation and re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[4]
Signaling Pathway: The inhibition of DNMTs can reactivate multiple tumor suppressor pathways that are epigenetically silenced in cancer. One such critical pathway involves the tumor suppressor protein p53.
DNMT Inhibition Pathway
Urokinase-Type Plasminogen Activator (uPA) Inhibition in Metastasis
Mechanism of Action: Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in tumor invasion and metastasis. It converts the zymogen plasminogen into the active protease plasmin, which in turn degrades components of the extracellular matrix (ECM), facilitating cancer cell migration. High levels of uPA are associated with poor prognosis in several cancers. 4-Aminobenzamidine (B1203292) derivatives have been designed as potent and selective inhibitors of uPA.[5] They act as competitive inhibitors, binding to the active site of uPA and preventing the conversion of plasminogen to plasmin. This inhibition of ECM degradation can significantly reduce tumor cell invasion and metastasis.[6]
Signaling Pathway: The uPA system is a key player in the proteolytic cascade that enables cancer cell invasion and metastasis.
uPA Inhibition Pathway
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition in Type 2 Diabetes
Mechanism of Action: Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-IV, N-substituted aminobenzamide derivatives can prolong the action of incretins, leading to increased insulin release and improved glycemic control in patients with type 2 diabetes.[7][8][9]
Signaling Pathway: DPP-IV inhibitors enhance the incretin effect, which is a key physiological mechanism for regulating blood glucose levels.
DPP-IV Inhibition Pathway
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of representative 4-aminobenzamide and 4-aminobenzimidamide derivatives against their respective enzyme targets.
Table 1: Inhibitory Activity of SGI-1027 and its Analogs against DNMTs
General Synthesis of N-(4-aminophenyl)benzamide Derivatives
This protocol provides a general method for the synthesis of N-(4-aminophenyl)benzamide derivatives, which are precursors for many of the discussed inhibitors.
Step 1: Acyl Chloride Formation: A substituted benzoic acid is refluxed with thionyl chloride for 2-3 hours. The excess thionyl chloride is removed under reduced pressure to yield the corresponding acyl chloride.[14]
Step 2: Amide Coupling: The acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with p-nitroaniline at room temperature for 24 hours. Triethylamine may be added as a base.[14]
Step 3: Reduction of the Nitro Group: The resulting nitro-substituted benzamide (B126) is dissolved in ethanol, and 10% palladium on carbon is added as a catalyst. The mixture is subjected to hydrogenation (H2 gas) for 30 minutes to reduce the nitro group to an amine, yielding the final N-(4-aminophenyl)benzamide derivative.[14][15]
General Protocol for Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of 4-aminobenzimidamide derivatives against their target enzymes.
Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a dilution series of the inhibitor compound.
Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and the inhibitor at various concentrations. Include a positive control (enzyme and substrate without inhibitor) and a negative control (buffer and substrate without enzyme).
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
Detection: Measure the product formation over time using a suitable detection method (e.g., colorimetric or fluorometric plate reader).
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Drug Discovery and Development Workflow
The development of novel enzyme inhibitors based on the 4-aminobenzimidamide scaffold follows a well-established drug discovery and development pipeline.
Enzyme Inhibitor Drug Discovery Workflow
Clinical Landscape
Several inhibitors based on the 4-aminobenzamide and related scaffolds have progressed to clinical trials, highlighting their therapeutic potential.
DNMT Inhibitors: First-generation DNMT inhibitors like azacitidine and decitabine (B1684300) are approved for the treatment of myelodysplastic syndromes.[16][17] Newer generation inhibitors are currently in various phases of clinical trials for both hematological malignancies and solid tumors.[18][19][20]
uPA Inhibitors: The uPA inhibitor WX-UK1 (Mesupron®) and its prodrug WX-671 have undergone Phase I and II clinical trials for pancreatic and breast cancer.[13][21]
DPP-IV Inhibitors: Several DPP-IV inhibitors, known as gliptins (e.g., sitagliptin, saxagliptin), are widely used as oral medications for the treatment of type 2 diabetes.[22][23][24][25][26]
Conclusion and Future Directions
The 4-aminobenzimidamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of enzyme inhibitors with significant therapeutic applications. The derivatives discussed in this guide demonstrate the versatility of this chemical core in targeting diverse enzymes implicated in major diseases such as cancer and diabetes. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic profiles of these inhibitors through advanced computational modeling and innovative synthetic strategies. Furthermore, the exploration of novel therapeutic targets for 4-aminobenzimidamide derivatives remains a promising avenue for future drug discovery efforts. As our understanding of the molecular basis of disease continues to grow, the strategic application of this privileged scaffold is poised to deliver the next generation of targeted therapies.
Application Notes and Protocols for 4-Aminobenzimidamide Hydrochloride in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminobenzimidamide, often used as its hydrochloride salt, is a potent competitive inhibitor of trypsin-like serine proteases. This characteri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide, often used as its hydrochloride salt, is a potent competitive inhibitor of trypsin-like serine proteases. This characteristic makes it an excellent ligand for affinity chromatography, enabling the specific purification of a wide range of serine proteases from complex biological mixtures such as serum, cell culture supernatants, and bacterial lysates.[1][2][3] Its chemical structure allows it to bind specifically to the active sites of these enzymes, mimicking substrate recognition.[1]
This technique is highly valuable in research and drug development for applications ranging from fundamental enzyme characterization to the production of therapeutic enzymes and the removal of contaminating proteases from protein preparations.[1] Commercially available affinity media, such as p-Aminobenzamidine Agarose and Benzamidine Sepharose, consist of 4-aminobenzimidamide covalently attached to a solid support matrix, often via a spacer arm to enhance binding by minimizing steric hindrance.[4][5]
Principle of Affinity Chromatography using 4-Aminobenzimidamide
The principle of this affinity chromatography method is based on the specific and reversible interaction between the immobilized 4-aminobenzimidamide ligand and the active site of target serine proteases.[1] When a crude sample containing a mixture of proteins is passed through the chromatography column, the serine proteases bind to the immobilized ligand, while other proteins that lack this specific affinity pass through the column and are washed away.[1] The bound proteases can then be eluted by changing the buffer conditions to disrupt the ligand-protein interaction. This is typically achieved by either lowering the pH or by introducing a competitive inhibitor that displaces the target protein from the ligand.[2][6]
Target Proteins
This affinity chromatography matrix is effective for the purification of a variety of serine proteases and their zymogens, including:
The binding capacity of 4-aminobenzimidamide affinity media can vary depending on the specific product and the target protein. Below is a summary of typical performance characteristics.
Regeneration Buffer: High salt buffer (e.g., Binding Buffer with 1 M NaCl) followed by Binding Buffer. For more stringent cleaning, 0.1% Triton X-100 or 6 M guanidine (B92328) hydrochloride can be used.[2][10]
Storage Solution: 20% Ethanol in a neutral pH buffer or 0.05 M acetate (B1210297) buffer, pH 4.[2][4]
Protocol for Purification of a Serine Protease
This protocol is a general guideline and may require optimization for specific applications.
1. Column Packing and Equilibration
a. Gently resuspend the affinity resin in its storage solution.
b. Pour the desired volume of slurry into the chromatography column.
c. Allow the resin to settle and the storage solution to drain.
d. Wash the column with 5 column volumes of distilled water to remove the storage buffer.[11]
e. Equilibrate the column with 5-10 column volumes of Binding Buffer. Ensure the pH and conductivity of the effluent match that of the Binding Buffer.
2. Sample Preparation and Loading
a. Prepare the protein sample by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.[11]
b. If necessary, adjust the pH and ionic strength of the sample to match the Binding Buffer. This can be done by dialysis or buffer exchange.
c. Apply the prepared sample to the equilibrated column. The flow rate should be optimized to allow for sufficient residence time for the target protein to bind to the ligand.
3. Washing
a. After loading the entire sample, wash the column with 5-10 column volumes of Binding Buffer or until the UV absorbance at 280 nm returns to baseline.[11] This step removes unbound proteins.
b. For samples where non-specific ionic interactions are a concern, a wash step with a higher salt concentration (e.g., 1 M NaCl in Binding Buffer) can be included before elution.[6]
4. Elution
Option A: Low pH Elution
i. Elute the bound protein with 5-10 column volumes of Low pH Elution Buffer.[11]
ii. Collect fractions into tubes containing Neutralization Buffer (e.g., 60-200 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction) to immediately neutralize the pH and prevent denaturation of the purified protein.[11]
Option B: Competitive Elution
i. Elute the bound protein with 5-10 column volumes of Competitive Elution Buffer.
ii. Note that the competitive ligand (p-aminobenzamidine) will absorb strongly at 280 nm, so the protein peak cannot be monitored by UV absorbance.[6] Fractions should be analyzed by other methods such as SDS-PAGE or a specific activity assay.
5. Regeneration and Storage
a. After elution, regenerate the column by washing with 3-5 column volumes of high salt buffer, followed by 5-10 column volumes of Binding Buffer.
b. For long-term storage, equilibrate the column with Storage Solution and store at 4-8°C. Do not freeze the resin.[2][5]
Visualizations
Experimental Workflow for Affinity Chromatography
Caption: Workflow for serine protease purification using 4-aminobenzimidamide affinity chromatography.
Ligand-Protein Interaction in Affinity Chromatography
Caption: Interaction between the immobilized ligand and target protein during affinity chromatography.
Application Notes and Protocols for Inhibiting Serine Proteases with 4-Aminobenzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminobenzimidamide Hydrochloride, also known as 4-aminobenzamidine (B1203292) dihydrochloride, is a potent, competitive, and reversible inhib...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide Hydrochloride, also known as 4-aminobenzamidine (B1203292) dihydrochloride, is a potent, competitive, and reversible inhibitor of serine proteases. Its structural similarity to the natural substrates of these enzymes, such as arginine and lysine, allows it to bind to the active site, thereby blocking their proteolytic activity.[1] This characteristic makes it an invaluable tool in a variety of research and drug development applications, including the study of enzyme kinetics, prevention of proteolysis during protein purification, and as a key intermediate in the synthesis of pharmaceuticals like the anticoagulant dabigatran (B194492) etexilate.[1][2]
These application notes provide a comprehensive overview of 4-Aminobenzimidamide Hydrochloride, including its inhibitory properties against various serine proteases, and detailed protocols for its use in common laboratory procedures.
Data Presentation: Inhibitory Potency
4-Aminobenzimidamide demonstrates varying inhibitory constants (Ki) and dissociation constants (KD) against different serine proteases. This quantitative data is crucial for designing experiments and understanding its specificity.
Preparation of 4-Aminobenzimidamide Hydrochloride Stock Solution
A concentrated stock solution is essential for accurate and repeatable experiments. Due to its good solubility in dimethyl sulfoxide (B87167) (DMSO), this is the recommended solvent for initial stock preparation.
Materials:
4-Aminobenzimidamide Hydrochloride powder
Dimethyl sulfoxide (DMSO), anhydrous
Sterile, nuclease-free microcentrifuge tubes
Procedure:
Weigh out the desired amount of 4-Aminobenzimidamide Hydrochloride powder in a sterile microcentrifuge tube.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[4]
Vortex the tube until the powder is completely dissolved. Gentle heating (up to 80°C) and sonication can be used to aid dissolution.[4]
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C for long-term storage (stable for over 3 years in solid form, and up to 1 year in solvent at -80°C).[4]
In Vitro Serine Protease Inhibition Assay (Trypsin Example)
This protocol outlines a colorimetric assay to determine the inhibitory activity of 4-Aminobenzimidamide Hydrochloride against trypsin using a chromogenic substrate.
Materials:
Trypsin (e.g., bovine pancreatic trypsin)
4-Aminobenzimidamide Hydrochloride stock solution
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or a similar chromogenic substrate
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)
96-well microplate
Microplate reader
Procedure:
Prepare Reagents:
Trypsin Working Solution: Prepare a fresh solution of trypsin in cold 1 mM HCl. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
Substrate Working Solution: Prepare a solution of L-BAPNA in the Tris-HCl buffer. The concentration should be at or near the Km of the enzyme for the substrate.
Inhibitor Dilutions: Prepare a serial dilution of the 4-Aminobenzimidamide Hydrochloride stock solution in the Tris-HCl buffer to achieve a range of final assay concentrations.
Assay Setup:
In a 96-well microplate, add the following to each well:
Tris-HCl buffer
Inhibitor solution (or buffer for the no-inhibitor control)
Trypsin working solution
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
Initiate Reaction:
Add the substrate working solution to each well to start the reaction.
Measure Absorbance:
Immediately begin reading the absorbance at 405-410 nm in a microplate reader. Take kinetic readings every minute for 15-30 minutes.
Data Analysis:
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
To determine the Ki value for competitive inhibition, perform the assay at various substrate and inhibitor concentrations and analyze the data using methods such as a Dixon plot or by fitting to the Morrison equation for tight-binding inhibitors.
Use in Cell Lysis Buffer for Protease Inhibition
Incorporating 4-Aminobenzimidamide Hydrochloride into cell lysis buffers is crucial for preventing the degradation of target proteins by endogenous serine proteases released during cell disruption.
Materials:
Cell lysis buffer (e.g., RIPA, Tris-HCl based buffer)
4-Aminobenzimidamide Hydrochloride stock solution
Other protease inhibitors (optional, for broader coverage)
Cultured cells or tissue sample
Procedure:
Prepare the desired cell lysis buffer. Common components include a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and detergents (e.g., NP-40, Triton X-100).
Just before use, add 4-Aminobenzimidamide Hydrochloride from your stock solution to the lysis buffer to a final concentration typically in the range of 1-10 mM. The optimal concentration may need to be determined empirically.
For broader protease inhibition, a cocktail of inhibitors targeting different protease classes (e.g., cysteine, aspartyl, and metalloproteases) is recommended.
Proceed with your standard cell lysis protocol (e.g., incubation on ice, sonication, or homogenization).
After lysis, centrifuge the lysate to pellet cell debris and collect the supernatant containing the protected proteins for downstream applications.
Affinity Purification of Serine Proteases
4-Aminobenzimidamide can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity chromatography resin for the purification or removal of serine proteases.
Materials:
p-Aminobenzamidine-Agarose resin
Chromatography column
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0)
Elution Buffer (e.g., 50 mM Glycine-HCl, pH 3.0 or competitive elution with 20 mM p-aminobenzamidine in binding buffer)
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5) if using low pH elution
Sample containing the target serine protease(s)
Procedure:
Column Preparation: Pack the chromatography column with the p-Aminobenzamidine-Agarose resin.
Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.
Sample Application: Apply the protein sample containing the serine protease(s) to the column.
Washing: Wash the column with 5-10 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
Elution:
Low pH Elution: Elute the bound serine proteases with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve enzyme activity.
Competitive Elution: Elute with the Binding/Wash Buffer containing a high concentration of free 4-Aminobenzimidamide.
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and specific activity to identify the purified serine protease.
Visualizations
Caption: Competitive inhibition of a serine protease by 4-Aminobenzimidamide.
Caption: Workflow for serine protease purification via affinity chromatography.
Caption: Inhibition of the uPA/uPAR signaling pathway by 4-Aminobenzimidamide.
Applications of 4-Aminobenzimidamide Hydrochloride in urokinase inhibition studies.
Introduction Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a critical role in various physiological and pathological processes.[1] It is a key component of the fibri...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Urokinase, also known as urokinase-type plasminogen activator (uPA), is a serine protease that plays a critical role in various physiological and pathological processes.[1] It is a key component of the fibrinolytic system, responsible for the breakdown of blood clots by converting plasminogen to plasmin.[1] Dysregulation of urokinase activity has been implicated in a range of diseases, including cancer metastasis, tumor invasion, and angiogenesis, making it a significant target for therapeutic intervention.[1][2][3] 4-Aminobenzimidamide Hydrochloride, also referred to as p-aminobenzamidine, is a well-characterized competitive inhibitor of urokinase and other trypsin-like serine proteases.[3] Its ability to selectively bind to the active site of urokinase makes it a valuable tool for researchers studying the mechanisms of urokinase action and for the development of novel therapeutic strategies targeting the urokinase system.[1] These application notes provide detailed protocols and data for the use of 4-Aminobenzimidamide Hydrochloride in urokinase inhibition studies.
Data Presentation
The inhibitory activity of 4-Aminobenzimidamide Hydrochloride against urokinase has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.
Urokinase-type plasminogen activator (uPA) exerts its effects not only through its proteolytic activity but also by binding to its receptor, the urokinase receptor (uPAR), which in turn activates various intracellular signaling pathways. These pathways are crucial for processes such as cell migration, proliferation, and survival. Inhibition of uPA by 4-Aminobenzimidamide Hydrochloride can modulate these signaling events.
Caption: Urokinase signaling and inhibition by 4-Aminobenzimidamide.
Experimental Protocols
In Vitro Urokinase Activity Assay
This protocol is a general guideline for determining the inhibitory effect of 4-Aminobenzimidamide Hydrochloride on urokinase activity using a chromogenic or fluorogenic substrate.
Materials:
Human Urokinase (uPA)
4-Aminobenzimidamide Hydrochloride
Chromogenic or Fluorogenic uPA substrate (e.g., S-2444 or a AFC-based substrate)
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
96-well microplate
Microplate reader
Procedure:
Prepare Reagents:
Dissolve 4-Aminobenzimidamide Hydrochloride in assay buffer to create a stock solution.
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
Dilute human urokinase in assay buffer to the desired working concentration.
Prepare the uPA substrate according to the manufacturer's instructions.
Assay Setup:
In a 96-well plate, add a fixed volume of the urokinase solution to each well.
Add an equal volume of the different dilutions of 4-Aminobenzimidamide Hydrochloride or assay buffer (for the control) to the wells.
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
Initiate Reaction:
Add the uPA substrate to each well to start the reaction.
Measurement:
Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at the appropriate wavelength using a microplate reader.
Take kinetic readings every 1-2 minutes for 30-60 minutes.
Data Analysis:
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
Perform a Lineweaver-Burk or Dixon plot analysis to determine the inhibition constant (Ki) and the mode of inhibition.
Caption: Workflow for in vitro urokinase inhibition assay.
Cell Migration Assay (Wound Healing Assay)
This protocol describes how to assess the effect of 4-Aminobenzimidamide Hydrochloride on urokinase-mediated cell migration.
Materials:
Cancer cell line known to express uPA and uPAR (e.g., DU 145, MDA-MB-231)
Complete cell culture medium
Serum-free cell culture medium
4-Aminobenzimidamide Hydrochloride
6-well or 12-well cell culture plates
Sterile pipette tips (p200)
Microscope with a camera
Procedure:
Cell Seeding:
Seed the cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
Wound Creation:
Once confluent, create a "wound" or scratch in the monolayer using a sterile p200 pipette tip.
Gently wash the cells with serum-free medium to remove detached cells.
Treatment:
Add serum-free medium containing different concentrations of 4-Aminobenzimidamide Hydrochloride to the wells. Include a vehicle control (medium without inhibitor).
Incubation and Imaging:
Incubate the plates at 37°C in a CO2 incubator.
Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
Data Analysis:
Measure the width of the wound at different points for each image.
Calculate the rate of wound closure (cell migration) for each treatment condition.
Compare the migration rates in the presence of the inhibitor to the control to determine the inhibitory effect.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of 4-Aminobenzimidamide Hydrochloride in a mouse xenograft model.[3]
Materials:
Immunocompromised mice (e.g., SCID or nude mice)
Tumor cells that form solid tumors in mice (e.g., DU 145)
4-Aminobenzimidamide Hydrochloride
Sterile PBS or appropriate vehicle
Calipers for tumor measurement
Procedure:
Tumor Cell Implantation:
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
Tumor Growth and Treatment Initiation:
Monitor the mice for tumor growth.
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
Administer 4-Aminobenzimidamide Hydrochloride to the treatment group. A previously reported method is dissolution in drinking water at a concentration to achieve a dose of 250 mg/kg/day.[3] The control group receives the vehicle alone.
Monitoring and Measurement:
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Monitor the body weight and general health of the mice throughout the study.
Study Termination and Analysis:
At the end of the study (e.g., after 23 days), euthanize the mice.[3]
Excise the tumors and measure their final weight.
Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of the inhibitor.
Tumor tissue can be further analyzed for uPA levels and other biomarkers.
Caption: Workflow for in vivo tumor growth inhibition study.
Conclusion
4-Aminobenzimidamide Hydrochloride is a valuable research tool for investigating the role of urokinase in various biological processes. The protocols and data presented here provide a foundation for researchers to design and execute experiments to study urokinase inhibition both in vitro and in vivo. Its utility in mechanistic studies, assay development, and preclinical research highlights its importance in the field of drug discovery and development targeting the urokinase plasminogen activator system.[1]
Application Notes and Protocols: Purification of Enzymes Using 4-Aminobenzimidamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminobenzimidamide hydrochloride, also known as para-aminobenzamidine (pAB), is a potent and specific competitive inhibitor of serine proteas...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide hydrochloride, also known as para-aminobenzamidine (pAB), is a potent and specific competitive inhibitor of serine proteases.[1][2] This property makes it an invaluable ligand for affinity chromatography, enabling the highly selective purification and removal of these enzymes from complex biological mixtures.[1][3] When covalently immobilized onto a solid support, typically cross-linked agarose (B213101) beads, it creates a robust affinity resin for capturing a wide range of serine proteases, including trypsin, thrombin, urokinase, and kallikrein.[3][4][5]
This technique is widely employed in various research and drug development applications, such as the purification of therapeutic enzymes, the removal of contaminating proteases from recombinant protein preparations, and the isolation of specific proteases for downstream analysis.[6][7] The interaction is based on the specific binding of the benzamidine (B55565) moiety to the active site of the serine protease.[8] Elution of the bound enzyme is typically achieved by altering the pH to disrupt the interaction or by introducing a competitive inhibitor.[1][9]
Principle of Separation
The purification strategy relies on the specific and reversible binding of the target serine protease to the immobilized 4-aminobenzimidamide ligand. The process involves three key steps:
Binding: A crude protein sample containing the target serine protease is loaded onto the affinity column under conditions that favor the specific interaction between the enzyme's active site and the immobilized ligand.
Washing: Unbound proteins and other contaminants are washed from the column with a binding buffer.
Elution: The purified serine protease is recovered by changing the buffer conditions to dissociate the enzyme-ligand complex. This is typically achieved by lowering the pH or by adding a competitive inhibitor to the elution buffer.
Quantitative Data Summary
The performance of 4-aminobenzimidamide-based affinity resins can vary depending on the base matrix, ligand density, and specific target enzyme. The following tables summarize key quantitative data for commercially available resins.
Regeneration Solution: 8 M Urea or 6 M Guanidine Hydrochloride
Storage Solution: 20% Ethanol
Protocol 1: Purification of a Serine Protease
This protocol describes the general procedure for purifying a serine protease from a crude sample.
Column Packing and Equilibration:
Pack the chromatography column with the 4-aminobenzimidamide agarose resin according to the manufacturer's instructions.
Equilibrate the packed column with 5-10 column volumes (CV) of Binding Buffer.
Sample Preparation and Loading:
Prepare the crude protein sample by centrifugation or filtration to remove any particulate matter.
Ensure the sample is in a buffer compatible with the Binding Buffer (adjust pH and ionic strength if necessary).
Load the prepared sample onto the equilibrated column at a flow rate recommended by the resin manufacturer.
Washing:
Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.
Monitor the absorbance at 280 nm until it returns to baseline.
Elution:
Option A (Low pH Elution): Elute the bound protease with Elution Buffer (Low pH). Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the enzyme.[9]
Option B (Competitive Elution): Elute the bound protease with Elution Buffer (Competitive). Collect fractions and subsequently remove the free ligand by dialysis or desalting chromatography.[9]
Analysis:
Analyze the collected fractions for protein content (e.g., A280 or Bradford assay) and enzyme activity to identify the fractions containing the purified protease.
Perform SDS-PAGE analysis to assess the purity of the eluted fractions.
Protocol 2: Removal of Thrombin after Fusion Tag Cleavage
This protocol is designed for the removal of thrombin, a common serine protease used to cleave fusion tags from recombinant proteins.
Column Equilibration:
Equilibrate a pre-packed or self-packed 4-aminobenzimidamide agarose column with 5-10 CV of Binding Buffer.
Sample Loading:
After the cleavage reaction, apply the protein sample directly onto the equilibrated column.
Collection of Flow-through:
Collect the flow-through fraction. This fraction contains the purified target protein, now free of thrombin.
Washing:
Wash the column with an additional 2-3 CV of Binding Buffer and combine with the initial flow-through to maximize the recovery of the target protein.
Regeneration:
Regenerate the column by eluting the bound thrombin with Elution Buffer (Low pH) followed by washing with Binding Buffer.
Visualizations
Caption: Experimental workflow for enzyme purification.
Caption: Ligand-enzyme binding and elution mechanism.
Preparation of 4-Aminobenzimidamide Hydrochloride Stock Solutions for Laboratory Applications
Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Introduction 4-Aminobenzimidamide Hydrochloride is a serine protease inhibitor with significant applications in biomedi...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminobenzimidamide Hydrochloride is a serine protease inhibitor with significant applications in biomedical research and drug development. It is crucial for researchers to prepare accurate and stable stock solutions to ensure the reproducibility and reliability of experimental results. This document provides detailed protocols for the preparation, storage, and handling of 4-Aminobenzimidamide Hydrochloride stock solutions for laboratory use.
Physicochemical Properties and Solubility
4-Aminobenzimidamide Hydrochloride is a white to off-white crystalline solid. Its solubility is a critical factor in the preparation of stock solutions. The compound exhibits moderate solubility in water and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] The solubility can be influenced by temperature and pH. For instance, solubility in aqueous solutions may be enhanced in acidic conditions.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of 4-Aminobenzimidamide Hydrochloride stock solutions.
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
Equilibration: Allow the vial of 4-Aminobenzimidamide Hydrochloride powder to reach room temperature before opening to prevent moisture condensation.
Weighing: Accurately weigh the desired amount of 4-Aminobenzimidamide Hydrochloride powder and transfer it to a sterile vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO.
Dissolution:
Vortex the mixture thoroughly for 1-2 minutes.
If the compound does not fully dissolve, gentle warming in a water bath at 60°C for 5-10 minutes can be applied.[3]
Alternatively, or in conjunction with warming, sonication in a bath sonicator for 10-15 minutes can facilitate dissolution.[3]
Aliquotting and Storage:
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
For short-term storage, store the aliquots at -20°C for up to one month.[3]
For long-term storage, store the aliquots at -80°C for up to six months.[3]
Preparation of a 1 mg/mL Working Solution in Aqueous Buffer (e.g., PBS)
Materials:
10 mg/mL 4-Aminobenzimidamide Hydrochloride stock solution in DMSO
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
Sterile conical tubes or vials
Sterile serological pipettes or micropipettes
Procedure:
Thawing: Thaw a single aliquot of the 10 mg/mL DMSO stock solution at room temperature.
Dilution: In a sterile tube, add the required volume of the DMSO stock solution to the appropriate volume of sterile PBS. For example, to prepare 1 mL of a 1 mg/mL working solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of PBS.
Mixing: Gently vortex or pipette up and down to ensure the solution is homogeneous.
Usage and Storage:
It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.
Storage of aqueous solutions is not recommended for more than one day due to limited stability.[2][3]
Diagrams
Caption: Workflow for preparing DMSO stock and aqueous working solutions.
Safety Precautions
Standard laboratory safety practices should be followed when handling 4-Aminobenzimidamide Hydrochloride and its solutions. This includes the use of appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with water.
Application Notes and Protocols: 4-Aminobenzimidamide Hydrochloride for Enzyme Immobilization
For Researchers, Scientists, and Drug Development Professionals Introduction Enzyme immobilization is a critical technology in biotechnology and drug development, offering enhanced stability, reusability, and process con...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in biotechnology and drug development, offering enhanced stability, reusability, and process control compared to free enzymes in solution.[1][2][3] 4-Aminobenzimidamide Hydrochloride is a potent competitive inhibitor of serine proteases, such as trypsin and thrombin.[4] Its structural similarity to the guanidino group of arginine makes it an effective ligand for the affinity-based immobilization and purification of these enzymes. When covalently attached to a solid support, 4-aminobenzimidamide provides a highly selective matrix for the capture and immobilization of serine proteases from complex biological mixtures.
This document provides detailed application notes and experimental protocols for the use of 4-Aminobenzimidamide Hydrochloride as a ligand for enzyme immobilization on solid supports like agarose (B213101) beads.
Principle of Immobilization
The primary amino group of 4-Aminobenzimidamide Hydrochloride allows for its covalent attachment to a variety of pre-activated solid supports. The immobilized ligand then acts as a specific "bait" for serine proteases, which bind reversibly to the ligand through their active site. This affinity interaction is strong and specific, allowing for the selective immobilization of the target enzyme while other proteins are washed away. The immobilized enzyme can then be used in various applications, such as in bioreactors for continuous processing or for the removal of proteases from protein preparations.
Data Presentation: Performance of 4-Aminobenzimidamide Immobilized Supports
The performance of an immobilized enzyme system is dependent on several factors, including the support material, the density of the immobilized ligand, and the specific enzyme being captured. The following tables summarize typical performance characteristics of commercially available and experimentally prepared p-aminobenzamidine-agarose resins.
Table 1: Binding Capacities of p-Aminobenzamidine-Agarose for Trypsin
Support Matrix
Ligand Density
Binding Capacity for Trypsin (mg/mL of resin)
Reference/Source
6% Cross-linked Agarose
~8 µmol/mL
8-14
G-Biosciences
Toyopearl (hydrophilic polymer)
Variable
> 40
(Nakamura et al., 2003)
Table 2: Stability and Reusability of Immobilized Enzymes (General Data)
Immobilization Method
Enzyme
Support
Stability/Reusability
Reference/Source
Covalent (glutaraldehyde)
α-Amylase
Amino-functionalized magnetic nanoparticles
Retained 68% of initial activity after 9 cycles.[5]
(Ghasemi et al., 2016)
Covalent
Lipase
Modified Polyacrylonitrile
Maintained 76% of initial activity after 10 reuses and 61% after 15 reuses.[6]
(Al-Harthi et al., 2023)
Adsorption
Lipase
Polystyrene-divinylbenzene
Improved stability at high temperatures and in the presence of organic solvents.[7]
(Contesini et al., 2012)
Experimental Protocols
The following protocols provide a general framework for the immobilization of 4-Aminobenzimidamide Hydrochloride onto an agarose support and the subsequent capture of a target serine protease.
Protocol 1: Covalent Coupling of 4-Aminobenzimidamide Hydrochloride to NHS-Activated Agarose
This protocol describes the covalent attachment of 4-Aminobenzimidamide Hydrochloride to a pre-activated N-hydroxysuccinimide (NHS)-ester agarose support. The primary amine of the 4-aminobenzimidamide reacts with the NHS ester to form a stable amide bond.[8]
Materials:
NHS-activated Agarose (e.g., NHS-activated Sepharose 4 Fast Flow)
4-Aminobenzimidamide Hydrochloride
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3
Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
Storage Buffer: 20% Ethanol (B145695) in a neutral buffer (e.g., PBS)
Spin columns or chromatography column
End-over-end rotator
Procedure:
Resin Preparation:
Weigh out the desired amount of dry NHS-activated agarose or measure the required volume of slurry.
If using a slurry, wash the resin with 3-5 bed volumes of ice-cold 1 mM HCl to remove additives and preserve the NHS esters.
Equilibrate the resin with 3-5 bed volumes of ice-cold Coupling Buffer.
Ligand Solution Preparation:
Immediately before use, dissolve 4-Aminobenzimidamide Hydrochloride in the Coupling Buffer to the desired final concentration (e.g., 5-10 mg/mL).
Coupling Reaction:
Quickly add the ligand solution to the equilibrated resin in a suitable reaction vessel.
Mix the slurry gently on an end-over-end rotator for 1-2 hours at room temperature or overnight at 4°C.
Blocking of Unreacted Sites:
After the coupling reaction, centrifuge the resin and discard the supernatant.
Add the Blocking Buffer to the resin and incubate for at least 1 hour at room temperature with gentle mixing to block any remaining active NHS esters.
Washing:
Wash the resin with 3-5 bed volumes of Wash Buffer to remove non-covalently bound ligand.
Follow with a wash of 3-5 bed volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).
Repeat the low and high pH washes for 3 cycles.
Finally, wash the resin with 3-5 bed volumes of a neutral buffer (e.g., PBS).
Storage:
Resuspend the prepared 4-aminobenzamidine-agarose in Storage Buffer and store at 4°C.
Protocol 2: Enzyme Immobilization on 4-Aminobenzamidine-Agarose
This protocol describes the capture and immobilization of a serine protease onto the prepared 4-aminobenzamidine-agarose.
Materials:
Prepared 4-aminobenzamidine-agarose resin
Crude or partially purified enzyme solution containing the target serine protease
Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0[9]
Elution Buffer (for purification, not for permanent immobilization): 0.1 M Glycine-HCl, pH 3.0 or a buffer containing a competitive inhibitor (e.g., benzamidine).
Chromatography column or spin columns
Procedure:
Resin Equilibration:
Pack the 4-aminobenzamidine-agarose resin into a chromatography column or use as a slurry in a batch format.
Equilibrate the resin with 5-10 bed volumes of Binding/Wash Buffer.
Enzyme Loading:
Load the enzyme solution onto the equilibrated resin. For a column format, maintain a slow flow rate to allow for sufficient interaction time. For a batch format, incubate the enzyme solution with the resin for 1-2 hours at 4°C with gentle mixing.
Washing:
Wash the resin with 10-20 bed volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.
Immobilized Enzyme:
At this stage, the target serine protease is immobilized on the support. The resin with the bound enzyme can now be used for downstream applications.
If the goal is purification rather than permanent immobilization, the bound enzyme can be eluted using the Elution Buffer.
Storage of Immobilized Enzyme:
Wash the immobilized enzyme resin with a suitable storage buffer (e.g., PBS with a bacteriostatic agent like 20% ethanol or 0.02% sodium azide).
Store at 4°C. Do not freeze.
Visualizations
Signaling Pathways and Experimental Workflows
Covalent coupling of 4-Aminobenzimidamide to NHS-activated agarose.
Workflow for enzyme immobilization on 4-aminobenzamidine-agarose.
Logical relationship of affinity binding between ligand and enzyme.
Application Notes and Protocols: 4-Aminobenzimidamide Hydrochloride in Diagnostic Assays for Protease Activity
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminobenzimidamide Hydrochloride, also known as p-aminobenzamidine, is a potent and versatile tool in the study of protease activity. It prim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzimidamide Hydrochloride, also known as p-aminobenzamidine, is a potent and versatile tool in the study of protease activity. It primarily functions as a competitive inhibitor of serine proteases, particularly those with trypsin-like specificity that cleave after basic amino acid residues (arginine and lysine).[1][2] Its utility extends to various applications in research and diagnostics, including enzyme kinetics, inhibitor screening, and the purification of serine proteases through affinity chromatography.[3]
A unique characteristic of 4-aminobenzimidamide is its intrinsic fluorescence, which is enhanced upon binding to the active site of a protease. This property allows for the real-time monitoring of protease activation from their zymogen forms, providing a convenient and sensitive analytical method.[4]
These application notes provide detailed protocols for utilizing 4-Aminobenzimidamide Hydrochloride in both protease inhibition assays and in monitoring protease activation, complete with data presentation guidelines and visual workflows to facilitate experimental design and execution.
Mechanism of Action: Competitive Inhibition
4-Aminobenzimidamide acts as a competitive inhibitor by binding to the active site of serine proteases. The positively charged benzamidine (B55565) group mimics the side chains of arginine and lysine, allowing it to fit into the S1 specificity pocket of trypsin-like proteases. This reversible binding event blocks the access of the natural substrate to the active site, thereby inhibiting proteolytic activity.[1]
Fig 1. Competitive inhibition of a serine protease by 4-Aminobenzimidamide Hydrochloride.
Application 1: Determination of Protease Inhibition (IC50 and Ki)
This protocol describes a general method to determine the inhibitory potency of 4-Aminobenzimidamide Hydrochloride against a target serine protease using a chromogenic or fluorogenic substrate.
Experimental Protocol
1. Materials and Reagents:
4-Aminobenzimidamide Hydrochloride (Inhibitor)
Target Serine Protease (e.g., Trypsin, Thrombin)
Chromogenic or Fluorogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0)
96-well microplate
Microplate reader (spectrophotometer or fluorometer)
2. Procedure:
Prepare Reagent Solutions:
Prepare a stock solution of 4-Aminobenzimidamide Hydrochloride in assay buffer.
Prepare a working solution of the target protease in assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.
Prepare a working solution of the substrate in assay buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for the determination of the inhibitor constant (Ki).
Assay Setup:
In a 96-well microplate, add a fixed volume of the protease solution to each well.
Add serial dilutions of the 4-Aminobenzimidamide Hydrochloride solution to the wells. Include a control well with no inhibitor.
Pre-incubate the protease and inhibitor mixture for 10-15 minutes at the desired assay temperature (e.g., 25°C or 37°C).
Initiate Reaction and Measure Activity:
Initiate the enzymatic reaction by adding the substrate solution to all wells.
Immediately start monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
Data Analysis:
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the protease activity, by fitting the data to a dose-response curve.
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the substrate concentration and Km are known.
Application Notes: Synthesis and Evaluation of Fibrinogen Receptor Antagonists Using 4-Aminobenzimidamide Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction The fibrinogen receptor, a member of the integrin family known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), is a key player in the final c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fibrinogen receptor, a member of the integrin family known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), is a key player in the final common pathway of platelet aggregation. Its activation and subsequent binding to fibrinogen lead to the formation of platelet-rich thrombi, which are central to the pathophysiology of acute coronary syndromes, stroke, and other thrombotic diseases. Consequently, the development of antagonists targeting this receptor is a significant area of interest in antithrombotic therapy.
4-Aminobenzimidamide serves as a critical building block in the synthesis of non-peptide fibrinogen receptor antagonists. Its benzamidine (B55565) moiety mimics the guanidinium (B1211019) group of the arginine residue in the native Arg-Gly-Asp (RGD) recognition sequence of fibrinogen, enabling potent and selective inhibition of the GPIIb/IIIa receptor. These application notes provide a comprehensive overview of the synthesis, in vitro, and in vivo evaluation of a novel fibrinogen receptor antagonist, designated BAP-13, utilizing 4-Aminobenzimidamide dihydrochloride (B599025).
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of the synthesized benzamidine-containing fibrinogen receptor antagonist, BAP-13, and compares it with other known antagonists.
Table 1: In Vitro Activity of Fibrinogen Receptor Antagonists
Compound
GPIIb/IIIa Binding (IC50, nM)
Platelet Aggregation (ADP-induced, IC50, nM)
BAP-13 (Synthesized)
15
65
Abciximab
5
-
Eptifibatide
120
110-220
Tirofiban
-
-
L-700,462
-
9
Table 2: In Vivo Antithrombotic Efficacy in a Rat Model of Arterial Thrombosis
Treatment Group
Dose (mg/kg, i.v.)
Time to Occlusion (minutes, mean ± SD)
Inhibition of Thrombosis (%)
Vehicle Control
-
15.2 ± 3.5
-
BAP-13 (Synthesized)
1.0
35.8 ± 6.1
>100 (No occlusion)
Aspirin
10.0
25.1 ± 4.8
65
Signaling Pathways and Experimental Workflows
GPIIb/IIIa Signaling Pathway
The GPIIb/IIIa receptor is activated through an "inside-out" signaling cascade initiated by various platelet agonists. Upon activation, it undergoes a conformational change, enabling it to bind fibrinogen and mediate "outside-in" signaling, leading to platelet aggregation and thrombus formation.
Caption: GPIIb/IIIa signaling cascade and the inhibitory action of BAP-13.
Synthetic Workflow for BAP-13
The synthesis of BAP-13 is a multi-step process involving the coupling of a protected amino acid derivative with 4-Aminobenzimidamide, followed by deprotection.
Caption: Synthetic workflow for the fibrinogen receptor antagonist BAP-13.
Experimental Workflow for In Vitro and In Vivo Evaluation
A systematic workflow is employed to evaluate the synthesized compound, starting from in vitro characterization to in vivo efficacy studies.
Caption: Workflow for the evaluation of synthesized fibrinogen receptor antagonists.
Experimental Protocols
Protocol 1: Synthesis of Fibrinogen Receptor Antagonist (BAP-13)
This protocol describes a representative synthesis of a benzamidine-based fibrinogen receptor antagonist.
To a solution of N-Boc-β-Alanine (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
In a separate flask, dissolve 4-Aminobenzimidamide dihydrochloride (1.1 eq) in anhydrous DMF and add triethylamine (B128534) (2.5 eq) to neutralize the hydrochloride salts.
Add the 4-aminobenzimidamide solution to the activated N-Boc-β-Alanine solution.
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
Work-up and Purification:
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
Deprotection:
Dissolve the purified Boc-protected intermediate in a mixture of DCM and TFA (1:1 v/v).
Stir the solution at room temperature for 2-4 hours.
Remove the solvent and excess TFA under reduced pressure.
Triturate the residue with diethyl ether to precipitate the final product, BAP-13, as a TFA salt.
Filter the solid, wash with diethyl ether, and dry under vacuum.
Protocol 2: In Vitro Platelet Aggregation Assay
This assay measures the ability of the synthesized antagonist to inhibit platelet aggregation induced by an agonist.[1][2][3][4][5]
Materials:
Human whole blood from healthy, consenting donors.
Synthesized antagonist (BAP-13) solutions at various concentrations.
Phosphate-buffered saline (PBS).
Light Transmission Aggregometer.
Procedure:
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
Collect human whole blood into tubes containing 3.2% sodium citrate.[1]
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.[1]
Transfer the supernatant (PRP) to a new tube.
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.[3]
Platelet Aggregation Measurement:
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
Pre-warm the PRP to 37°C for 10 minutes.
Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.
Add a small volume of the antagonist solution (or vehicle control) to a cuvette containing PRP and incubate for 5 minutes at 37°C with stirring.
Initiate aggregation by adding ADP to a final concentration of 10 µM.
Record the change in light transmission for 5-10 minutes.
Calculate the percentage of inhibition for each antagonist concentration and determine the IC50 value.
Protocol 3: Fibrinogen Receptor Binding Assay
This assay quantifies the binding affinity of the antagonist to the GPIIb/IIIa receptor using radiolabeled fibrinogen.[6]
Materials:
Washed human platelets.
¹²⁵I-labeled human fibrinogen.
ADP.
Tyrode's buffer.
Synthesized antagonist (BAP-13) at various concentrations.
Bovine serum albumin (BSA).
Glass fiber filters.
Scintillation fluid and counter.
Procedure:
Preparation of Washed Platelets:
Prepare PRP as described in Protocol 2.
Acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at 800 x g for 15 minutes.
Resuspend the platelet pellet in Tyrode's buffer containing BSA.
Binding Assay:
In reaction tubes, combine washed platelets, ¹²⁵I-fibrinogen (to a final concentration of ~1 nM), and varying concentrations of the antagonist or vehicle.
Initiate binding by adding ADP to a final concentration of 20 µM.
Incubate the mixture at room temperature for 30 minutes.
Separate bound from free ¹²⁵I-fibrinogen by rapid vacuum filtration through glass fiber filters.
Wash the filters with ice-cold Tyrode's buffer.
Measure the radioactivity retained on the filters using a gamma counter.
Determine non-specific binding in the presence of a large excess of unlabeled fibrinogen.
Calculate the specific binding and determine the IC50 value for the antagonist.
Protocol 4: In Vivo Ferric Chloride-Induced Arterial Thrombosis Model
This model is used to evaluate the antithrombotic efficacy of the synthesized antagonist in a living organism.[7][8][9][10][11]
Materials:
Male Sprague-Dawley rats (250-300 g).
Anesthetic (e.g., isoflurane).
Ferric chloride (FeCl₃) solution (e.g., 50% in water).[7][8]
Filter paper discs.
Doppler flow probe.
Surgical instruments.
Synthesized antagonist (BAP-13) solution for intravenous administration.
Procedure:
Animal Preparation and Surgery:
Anesthetize the rat and place it in a supine position.
Make a midline cervical incision to expose the right common carotid artery.[7]
Carefully separate the artery from the surrounding tissue and place a Doppler flow probe around it to monitor blood flow.[9]
Drug Administration:
Administer the antagonist solution or vehicle control intravenously via the tail vein at the desired dose.
Induction of Thrombosis:
Soak a small piece of filter paper in the FeCl₃ solution.[10]
Apply the FeCl₃-soaked filter paper to the adventitial surface of the exposed carotid artery for 10 minutes.[7][8]
After 10 minutes, remove the filter paper and rinse the artery with saline.
Data Collection and Analysis:
Continuously monitor the blood flow using the Doppler probe.
Record the time from the application of FeCl₃ until the blood flow ceases (time to occlusion).[10]
Compare the time to occlusion between the treated and control groups to determine the antithrombotic efficacy of the compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and evaluation of novel fibrinogen receptor antagonists based on a 4-aminobenzimidamide scaffold. The representative compound, BAP-13, demonstrates potent in vitro and in vivo activity, highlighting the potential of this chemical class in the development of new antithrombotic agents. Researchers can utilize these methodologies to synthesize and screen their own libraries of compounds, contributing to the discovery of next-generation antiplatelet therapies.
Troubleshooting low yield in the synthesis of 4-Aminobenzimidamide Hydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthes...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of 4-Aminobenzimidamide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-Aminobenzimidamide Hydrochloride?
A1: The most prevalent and well-documented method is the Pinner reaction, starting from 4-aminobenzonitrile (B131773). This two-step process involves the formation of an intermediate imino ester hydrochloride (a Pinner salt) by reacting 4-aminobenzonitrile with an alcohol (commonly ethanol (B145695) or methanol) in the presence of anhydrous hydrogen chloride.[1][2][3] The Pinner salt is then subsequently reacted with ammonia (B1221849) to form the desired 4-aminobenzimidamide hydrochloride.[4][5]
Q2: What are the critical parameters to control during the Pinner reaction for this synthesis?
A2: Several parameters are crucial for a successful synthesis and to avoid low yields:
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze the intermediate imino ester to form an ester or an amide, which are common side products that reduce the yield of the desired amidine.[5][6] It is essential to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.[4]
Temperature: The formation of the Pinner salt is typically carried out at low temperatures (e.g., -10°C to 0°C) to prevent the decomposition of the thermodynamically unstable imino ester hydrochloride intermediate.[1][2][7]
Anhydrous Hydrogen Chloride: Dry hydrogen chloride gas is bubbled through the reaction mixture.[1][4][7] The concentration of HCl is a critical factor, and an excess is generally used to drive the reaction to completion.
Q3: What are the typical yields for the synthesis of 4-Aminobenzimidamide Dihydrochloride (B599025)?
A3: Reported yields for the synthesis of 4-Aminobenzimidamide Dihydrochloride via the Pinner reaction can vary, but are often in the range of 84-95% under optimized conditions.[1][8]
Troubleshooting Guide for Low Yield
This guide addresses common issues that can lead to low yields in the synthesis of 4-Aminobenzimidamide Hydrochloride via the Pinner reaction.
Issue 1: The reaction is incomplete, and a significant amount of starting material (4-aminobenzonitrile) remains.
Potential Cause
Recommended Solution
Insufficient Hydrogen Chloride
Ensure a sufficient excess of anhydrous HCl gas is bubbled through the reaction mixture. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
Reaction Time is Too Short
While long reaction times at elevated temperatures can be detrimental, insufficient time at low temperatures may lead to incomplete conversion. Extend the reaction time at the recommended low temperature and monitor for completion.
Poor Solubility of Starting Material
Ensure the 4-aminobenzonitrile is fully dissolved in the anhydrous alcohol before cooling and introducing HCl gas.
Issue 2: The primary product isolated is an ester (e.g., ethyl 4-aminobenzoate) instead of the amidine.
Potential Cause
Recommended Solution
Presence of Water
This is a classic side reaction of the Pinner synthesis.[2][4] Meticulously dry all glassware, use anhydrous solvents (e.g., absolute ethanol), and ensure the HCl gas is dry. Protect the reaction from atmospheric moisture with a drying tube or by running it under an inert atmosphere (e.g., nitrogen).
Work-up Procedure
During work-up, avoid prolonged exposure to aqueous acidic conditions which can promote hydrolysis of the intermediate to the ester.
Issue 3: The formation of amide byproducts is observed.
Potential Cause
Recommended Solution
High Reaction Temperature
The imino ester intermediate can rearrange to an amide at higher temperatures.[2] Maintain the recommended low temperature throughout the Pinner salt formation step.
Instability of the Pinner Salt
The Pinner salt itself can be unstable.[2][5] It is often not isolated and is used directly in the subsequent amination step to minimize decomposition.[2]
Issue 4: Difficulty in isolating the final product.
Potential Cause
Recommended Solution
Improper pH Adjustment during a precipitation step can lead to loss of product.
Carefully adjust the pH as specified in the protocol to ensure complete precipitation of the hydrochloride salt.
Choice of Crystallization Solvent
The choice of solvent for precipitation and washing is critical. Ethanol is commonly used to wash the final product.[1] Using a solvent in which the product is too soluble will result in significant losses.
Experimental Protocols
Key Experiment: Two-Step Pinner Synthesis of 4-Aminobenzimidamide Dihydrochloride
This protocol is a generalized procedure based on common literature methods.[1][7][8]
Step A: Formation of the Pinner Salt (Ethyl 4-aminobenzimidate hydrochloride)
Charge a dry, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube with 4-aminobenzonitrile and anhydrous ethanol under a nitrogen atmosphere.
Cool the resulting solution to a low temperature, typically between -10°C and 0°C, using an ice-salt or dry ice-acetone bath.
Bubble dry hydrogen chloride gas through the stirred solution while maintaining the low temperature. The reaction is typically continued for several hours.
The Pinner salt intermediate often precipitates from the reaction mixture. The completion of the reaction can be monitored by TLC or HPLC.
Step B: Amination to form 4-Aminobenzimidamide Dihydrochloride
To the suspension of the Pinner salt from Step A, add a solution of ammonia in ethanol. This step is also typically carried out at a controlled temperature, often below 35°C.[1]
After the addition of the ammonia solution, the reaction mixture is stirred for a specified period, sometimes with gentle warming (e.g., to 35-40°C), to drive the amination to completion.[1]
The 4-Aminobenzimidamide Dihydrochloride product is then isolated, typically by filtration, after precipitation.
The solid product is washed with a suitable solvent, such as ethanol, and dried under vacuum.[1][8]
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and resolving common causes of low yield.
Simplified Pinner Reaction Pathway and Side Reactions
Caption: The desired reaction pathway and common side reactions leading to impurities.
Optimizing the pH for 4-Aminobenzimidamide Hydrochloride activity in buffers.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental conditions for 4-Aminobenzimidamide Hydrochloride. Frequently Asked Question...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental conditions for 4-Aminobenzimidamide Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of 4-Aminobenzimidamide Hydrochloride?
The optimal pH for 4-Aminobenzimidamide Hydrochloride activity is highly dependent on the specific application, such as its use as a serine protease inhibitor. Generally, a pH range of 7.0 to 8.5 is recommended for assays involving serine proteases like trypsin. However, it is crucial to perform a pH optimization experiment for your specific enzyme and buffer system.
Q2: Which buffers are recommended for use with 4-Aminobenzimidamide Hydrochloride?
The choice of buffer is critical for maintaining a stable pH and ensuring optimal enzyme activity. Commonly used buffers for enzyme assays in the neutral to slightly alkaline range include:
Tris-HCl: A common buffer with a pKa of around 8.1, making it suitable for pH ranges between 7.0 and 9.0.
HEPES: Often favored for its ability to maintain pH in the physiological range (pKa ~7.5).
Phosphate (B84403) Buffer (PBS): While widely used, it's important to be aware of potential inhibition of certain enzymes by phosphate ions.
The selection of the buffer should be based on the specific requirements of the enzyme being studied and should be validated experimentally.
Troubleshooting Guides
Issue 1: Low or no activity of 4-Aminobenzimidamide Hydrochloride.
Possible Cause
Troubleshooting Step
Suboptimal pH
Perform a pH optimization assay using a range of pH values (e.g., 6.5 to 9.0) to determine the optimal pH for your specific enzyme.
Incorrect Buffer
Test different buffer systems (e.g., Tris-HCl, HEPES) to identify one that does not interfere with the activity of the enzyme or the inhibitor.
Degradation of Compound
Prepare fresh stock solutions of 4-Aminobenzimidamide Hydrochloride before each experiment. Avoid repeated freeze-thaw cycles.
Enzyme Inactivity
Ensure the target enzyme is active and used at an appropriate concentration. Run a positive control without the inhibitor.
Issue 2: Inconsistent results between experiments.
Possible Cause
Troubleshooting Step
pH Drift
Ensure the buffer has sufficient buffering capacity for the duration of the experiment. Measure the pH of the reaction mixture before and after the assay.
Temperature Fluctuations
Maintain a constant and optimal temperature throughout the experiment, as temperature can affect both enzyme activity and buffer pH.
Inaccurate Pipetting
Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and reproducible concentrations of all reagents.
Experimental Protocols
pH Optimization Assay for 4-Aminobenzimidamide Hydrochloride Activity
This protocol describes a general method to determine the optimal pH for the inhibitory activity of 4-Aminobenzimidamide Hydrochloride against a target serine protease.
Materials:
4-Aminobenzimidamide Hydrochloride
Target Serine Protease (e.g., Trypsin)
Chromogenic Substrate for the Protease
A series of buffers with varying pH values (e.g., Tris-HCl, HEPES from pH 6.5 to 9.0 in 0.5 unit increments)
96-well microplate
Microplate reader
Methodology:
Prepare Reagents:
Prepare a stock solution of 4-Aminobenzimidamide Hydrochloride in a suitable solvent (e.g., water or DMSO).
Prepare working solutions of the target enzyme and its substrate in each of the different pH buffers.
Set up the Assay Plate:
In a 96-well plate, add the buffer of a specific pH.
Add the 4-Aminobenzimidamide Hydrochloride to the appropriate wells.
Add the target enzyme to all wells except the negative control.
Incubate for a pre-determined time at the optimal temperature for the enzyme.
Initiate the Reaction:
Add the chromogenic substrate to all wells to start the reaction.
Measure Activity:
Measure the absorbance at the appropriate wavelength using a microplate reader at several time points.
Data Analysis:
Calculate the rate of reaction for each pH value.
Plot the enzyme inhibition by 4-Aminobenzimidamide Hydrochloride as a function of pH to determine the optimal pH.
Visualizations
Caption: Workflow for pH Optimization Assay.
Caption: Troubleshooting Low Inhibitor Activity.
Troubleshooting
Preventing oxidation and degradation of 4-Aminobenzimidamide stock solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stabilization of 4-Aminobenzimidamide stock solutions to prevent oxidat...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stabilization of 4-Aminobenzimidamide stock solutions to prevent oxidation and degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 4-Aminobenzimidamide solutions?
A1: The primary cause of degradation for 4-Aminobenzimidamide, an aromatic amine, is oxidation. The amino group is susceptible to oxidation, which can be accelerated by exposure to oxygen, light, and elevated temperatures. This can lead to the formation of colored degradation products and a decrease in the compound's purity and activity.
Q2: What is the recommended solvent for preparing 4-Aminobenzimidamide stock solutions?
A2: For the dihydrochloride (B599025) salt of 4-Aminobenzimidamide, sterile, deoxygenated water is a suitable solvent. The dihydrochloride form enhances solubility in aqueous solutions. For the free base or for higher concentrations, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used. However, be aware that organic solvents may also have implications for downstream experiments.
Q3: How should I store my 4-Aminobenzimidamide stock solution to minimize degradation?
A3: To minimize degradation, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The storage container should be amber-colored or wrapped in foil to protect it from light. It is also crucial to minimize the headspace in the storage vial to reduce exposure to oxygen.
Q4: Can I use antioxidants to stabilize my 4-Aminobenzimidamide stock solution?
A4: Yes, adding antioxidants can significantly improve the stability of your stock solution. Common antioxidants suitable for aqueous solutions include ascorbic acid and thiourea. For organic solvents, butylated hydroxytoluene (BHT) can be considered. It is essential to test the compatibility and effectiveness of the chosen antioxidant for your specific application.
Q5: For how long can I store my 4-Aminobenzimidamide stock solution?
A5: When stored properly at -80°C with the exclusion of light and oxygen, and potentially with an added antioxidant, a 4-Aminobenzimidamide stock solution can be stable for several months. However, it is best practice to prepare fresh solutions for critical experiments or to periodically check the purity of the stock solution.
Troubleshooting Guide
Issue
Possible Cause(s)
Troubleshooting Steps
Solution has turned yellow/brown
Oxidation of the aromatic amine group.
1. Discard the discolored solution. 2. Prepare a fresh stock solution using deoxygenated solvent. 3. Add an appropriate antioxidant (e.g., ascorbic acid at 0.1-1 mM). 4. Store aliquots under an inert gas (e.g., argon or nitrogen) and protect from light.
Precipitate forms in the solution upon storage
The solution may be supersaturated, or the pH may have shifted.
1. Gently warm the solution to see if the precipitate redissolves. 2. If redissolved, consider preparing a more dilute stock solution. 3. Ensure the pH of the solution is maintained, especially for aqueous solutions. Buffering the solution (e.g., with a phosphate (B84403) or citrate (B86180) buffer) may help.
Loss of compound activity in bioassays
Degradation of the 4-Aminobenzimidamide.
1. Prepare a fresh stock solution. 2. Confirm the concentration of the stock solution using UV-Vis spectrophotometry. 3. Perform a forced degradation study to understand the stability of the compound under your experimental conditions.
Inconsistent experimental results
Inconsistent concentration of the stock solution due to degradation or improper storage.
1. Use single-use aliquots to avoid variability from freeze-thaw cycles. 2. Always prepare working solutions fresh from a validated stock solution. 3. Implement a routine quality control check for your stock solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-Aminobenzimidamide
This protocol outlines a forced degradation study to determine the stability of a 4-Aminobenzimidamide solution under various stress conditions.
Methodology:
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Aminobenzimidamide dihydrochloride in deoxygenated, ultrapure water.
Stress Conditions:
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide.
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
Photodegradation: Expose an aliquot of the stock solution to a UV lamp (254 nm).
Time Points: Analyze samples at 0, 2, 4, 8, and 24 hours.
Analysis: Use a stability-indicating HPLC method to quantify the remaining 4-Aminobenzimidamide and detect any degradation products.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
Overcoming solubility issues of 4-Aminobenzimidamide Hydrochloride in organic solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Aminobenzim...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 4-Aminobenzimidamide Hydrochloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is 4-Aminobenzimidamide Hydrochloride and what are its common applications?
4-Aminobenzimidamide Hydrochloride is a serine protease inhibitor. It is commonly used in biomedical research to inhibit enzymes like trypsin and urokinase-type plasminogen activator (uPA), which are involved in various physiological and pathological processes, including digestion, blood coagulation, and cancer metastasis.[1][2]
Q2: I am having difficulty dissolving 4-Aminobenzimidamide Hydrochloride in my organic solvent. What are the most common reasons for this?
Solubility issues with 4-Aminobenzimidamide Hydrochloride can arise from several factors:
Solvent Choice: The polarity of the organic solvent plays a crucial role. While soluble in some organic solvents, its hydrochloride salt form suggests a degree of polarity is necessary for effective dissolution.
Concentration: You may be attempting to prepare a solution that exceeds the compound's solubility limit in that specific solvent at a given temperature.
Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient for achieving your desired concentration.
pH of the Solution: Although in an organic solvent, residual water and the inherent acidity or basicity of the solvent can influence the ionization state and thus the solubility of the compound.
Purity of the Compound: Impurities in the 4-Aminobenzimidamide Hydrochloride can affect its solubility characteristics.
Q3: In which organic solvents is 4-Aminobenzimidamide Hydrochloride generally soluble?
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in the chosen organic solvent.
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution rate is slow at room temperature.
Troubleshooting Steps:
Reduce Concentration: Try preparing a more dilute solution.
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to increase solubility. Avoid excessive heat, which could degrade the compound.
Sonication: Use a sonicator to aid in the dissolution process by breaking down particle agglomerates.
Vortexing: Vigorous vortexing can also help to increase the rate of dissolution.
Co-solvent System: Consider adding a small amount of a co-solvent. For example, if you are using ethanol (B145695), adding a small percentage of DMSO might improve solubility.
Issue 2: The compound dissolves initially but then precipitates out of solution.
Possible Cause: The solution is supersaturated, or the temperature has decreased, causing the solubility to drop.
Troubleshooting Steps:
Maintain Temperature: If you used heat to dissolve the compound, ensure the solution is maintained at that temperature during your experiment.
Prepare Fresh Solutions: Prepare fresh solutions immediately before use to minimize the chances of precipitation over time.
Check for Contamination: Ensure your solvent is pure and free from water, as this can sometimes cause precipitation.
Data Presentation
Table 1: Solubility of Structurally Similar 4-Aminobenzamide in Various Solvents at Different Temperatures
Solvent
Temperature (K)
Molar Fraction Solubility (10^3 * x)
Methanol
283.15
1.85
293.15
2.54
303.15
3.48
313.15
4.75
323.15
6.45
Ethanol
283.15
0.98
293.15
1.35
303.15
1.83
313.15
2.48
323.15
3.35
Data for 4-aminobenzamide, a structurally similar compound, is provided for reference.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 4-Aminobenzimidamide Hydrochloride in DMSO
Weigh the Compound: Accurately weigh out 2.08 mg of 4-Aminobenzimidamide Hydrochloride.
Add Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound has not fully dissolved, sonicate the tube for 5-10 minutes or warm it gently to 37°C.
Visual Inspection: Ensure the solution is clear and free of any visible particles before use.
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Solubility Using a Co-Solvent System
Objective: To improve the solubility of 4-Aminobenzimidamide Hydrochloride in a primary organic solvent.
Materials:
4-Aminobenzimidamide Hydrochloride
Primary organic solvent (e.g., ethanol)
Co-solvent (e.g., DMSO)
Sterile tubes
Vortex mixer
Procedure:
Initial Dissolution Attempt: Attempt to dissolve the desired amount of 4-Aminobenzimidamide Hydrochloride in the primary solvent (e.g., 95% ethanol).
Incremental Co-solvent Addition: If solubility is poor, add the co-solvent (e.g., DMSO) dropwise while vortexing. Start with a small percentage (e.g., 1-5% of the total volume).
Observe Solubility: Continue to add the co-solvent in small increments until the compound is fully dissolved.
Record Final Concentrations: Note the final ratio of the primary solvent to the co-solvent required to achieve complete dissolution.
Control Experiment: Always perform a control experiment with your vehicle (the final solvent mixture) to account for any effects of the solvents on your assay.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Impact of temperature on the stability and efficacy of 4-Aminobenzimidamide Hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and efficacy of 4-Aminobenzimidamide Hydrochloride. Below you will find trou...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and efficacy of 4-Aminobenzimidamide Hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 4-Aminobenzimidamide Hydrochloride?
A1: For optimal stability, 4-Aminobenzimidamide Hydrochloride powder should be stored in a tightly sealed container in a dry place at refrigerated temperatures, between 2°C and 8°C.[1][2][3] Some suppliers also indicate that storage at room temperature is acceptable if the compound is kept in a dark and dry environment.[4] When in solution, it is recommended to store aliquots at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[5]
Q2: How does temperature affect the stability of 4-Aminobenzimidamide Hydrochloride in its solid form?
A2: Elevated temperatures can lead to the thermal degradation of solid 4-Aminobenzimidamide Hydrochloride. While the compound is relatively stable at room temperature for short periods, prolonged exposure to higher temperatures will result in a decrease in purity and the formation of degradation products. For quantitative data on thermal degradation, please refer to the data tables below.
Q3: What is the impact of temperature on the efficacy of 4-Aminobenzimidamide Hydrochloride as a serine protease inhibitor?
A3: The efficacy of 4-Aminobenzimidamide Hydrochloride is directly related to its structural integrity. Temperature-induced degradation will alter the chemical structure of the molecule, reducing its ability to bind to the active site of serine proteases. This leads to a decrease in its inhibitory activity. It is crucial to use the compound that has been stored under recommended conditions to ensure its efficacy in your experiments.
Q4: Can I use 4-Aminobenzimidamide Hydrochloride that has been stored improperly?
A4: It is strongly advised against using 4-Aminobenzimidamide Hydrochloride that has been stored outside of the recommended temperature ranges for extended periods. Improper storage can lead to significant degradation, which will compromise the accuracy and reproducibility of your experimental results. If you suspect degradation, it is best to use a fresh stock of the compound.
Q5: Are there any visual signs of degradation for 4-Aminobenzimidamide Hydrochloride?
A5: 4-Aminobenzimidamide Hydrochloride is typically an off-white to yellow powder.[6][7] Significant color change, clumping, or an unusual odor may indicate degradation or contamination. However, the absence of these visual cues does not guarantee the compound's stability. Chemical analysis, such as HPLC, is required for a definitive assessment of purity.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Inconsistent or lower-than-expected serine protease inhibition.
1. Degradation of 4-Aminobenzimidamide Hydrochloride due to improper storage. 2. Incorrect concentration of the inhibitor solution. 3. Issues with the assay protocol or reagents.
1. Verify the storage conditions and duration of your 4-Aminobenzimidamide Hydrochloride stock. If stored improperly, discard and use a fresh stock. 2. Prepare a fresh solution and verify its concentration. 3. Review your serine protease assay protocol and ensure all reagents are within their expiration dates and stored correctly.
Unexpected peaks in HPLC analysis of a sample containing 4-Aminobenzimidamide Hydrochloride.
1. Presence of degradation products due to thermal stress. 2. Contamination of the sample or solvent. 3. Interaction with other components in the sample matrix.
1. Compare the chromatogram with a reference standard of 4-Aminobenzimidamide Hydrochloride. The presence of additional peaks suggests degradation. Refer to the experimental protocols for stability testing. 2. Prepare a fresh sample using high-purity solvents and a new vial. 3. Analyze a blank sample containing all components except 4-Aminobenzimidamide Hydrochloride to identify any interfering peaks.
1. Use of an inappropriate solvent. 2. Low temperature of the solvent.
1. 4-Aminobenzimidamide Hydrochloride is soluble in water and DMSO.[7] Ensure you are using a suitable solvent. 2. Gently warming the solvent may aid in dissolution. However, avoid excessive heat to prevent degradation.
Data Presentation
Table 1: Thermal Stability of Solid 4-Aminobenzimidamide Hydrochloride (Illustrative Data)
The following table presents illustrative data on the degradation of solid 4-Aminobenzimidamide Hydrochloride at various temperatures over time. This data is representative of typical degradation kinetics for similar small molecule compounds and should be used as a general guideline. Actual degradation rates should be determined experimentally.
Temperature
Time (Days)
Purity (%)
Degradation (%)
4°C
30
99.5
0.5
90
99.2
0.8
180
99.0
1.0
25°C (Room Temp)
30
98.0
2.0
90
95.5
4.5
180
92.0
8.0
40°C
7
94.0
6.0
14
89.5
10.5
30
82.0
18.0
60°C
1
90.0
10.0
3
78.5
21.5
7
65.0
35.0
Table 2: Effect of Temperature on the Inhibitory Efficacy of 4-Aminobenzimidamide Hydrochloride (Illustrative Data)
This table illustrates the potential impact of storing a 1 mM stock solution of 4-Aminobenzimidamide Hydrochloride at different temperatures on its efficacy in a standard serine protease assay. The efficacy is represented as the percentage of remaining inhibitory activity compared to a freshly prepared standard.
Storage Temperature of Stock Solution
Storage Duration
Remaining Inhibitory Activity (%)
-20°C
30 Days
99.0
4°C
7 Days
95.0
14 Days
90.0
25°C (Room Temp)
1 Day
85.0
3 Days
70.0
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 4-Aminobenzimidamide Hydrochloride
This protocol outlines a general reverse-phase HPLC method for assessing the purity of 4-Aminobenzimidamide Hydrochloride and detecting potential degradation products.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
Gradient Program:
0-5 min: 5% B
5-20 min: 5% to 95% B
20-25 min: 95% B
25-26 min: 95% to 5% B
26-30 min: 5% B
Flow Rate: 1.0 mL/min.
Detection Wavelength: 260 nm.
Injection Volume: 10 µL.
Column Temperature: 25°C.
Sample Preparation: Dissolve 4-Aminobenzimidamide Hydrochloride in the mobile phase (at initial conditions) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
This protocol describes a general fluorometric assay to determine the inhibitory efficacy of 4-Aminobenzimidamide Hydrochloride against a model serine protease, such as trypsin.
Materials:
Trypsin (or other target serine protease).
Fluorogenic substrate for trypsin (e.g., Boc-Gln-Ala-Arg-AMC).
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂).
4-Aminobenzimidamide Hydrochloride solutions of varying concentrations.
96-well black microplate.
Fluorescence microplate reader.
Procedure:
Prepare a series of dilutions of 4-Aminobenzimidamide Hydrochloride in the assay buffer.
In a 96-well plate, add 50 µL of the assay buffer to the blank wells.
To the control and experimental wells, add 25 µL of the assay buffer and 25 µL of the appropriate 4-Aminobenzimidamide Hydrochloride dilution.
Add 25 µL of the trypsin solution to all wells except the blank.
Incubate the plate at 37°C for 15 minutes.
To initiate the reaction, add 25 µL of the fluorogenic substrate to all wells.
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
Continue to read the fluorescence every 5 minutes for 30-60 minutes.
Data Analysis:
Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.
Determine the IC₅₀ value of 4-Aminobenzimidamide Hydrochloride by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Caption: Workflow for assessing the thermal stability of 4-Aminobenzimidamide Hydrochloride using HPLC.
Caption: Role of 4-Aminobenzimidamide as a precursor to Dabigatran, a direct thrombin inhibitor in the coagulation cascade.
Identifying and mitigating off-target effects of 4-Aminobenzimidamide Hydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobenzimidamide Hydrochloride. The i...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobenzimidamide Hydrochloride. The information is designed to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 4-Aminobenzimidamide Hydrochloride?
4-Aminobenzimidamide is a competitive inhibitor of serine proteases. Its amidine group mimics the side chain of arginine, allowing it to bind to the S1 pocket of trypsin-like serine proteases, thereby blocking their catalytic activity. It is widely used in research to inhibit enzymes like trypsin, thrombin, and plasmin.
Q2: I am observing unexpected cellular phenotypes that don't align with the known targets of 4-Aminobenzimidamide Hydrochloride. How can I begin to identify the potential off-target protein(s)?
Unexplained phenotypes can often be attributed to off-target interactions. A systematic approach is recommended to identify the protein or proteins responsible. The initial step should be to confirm the on-target effect and then explore potential off-targets using a combination of computational and experimental methods. The following troubleshooting guides provide detailed workflows for this process.
Q3: Are there known off-target enzyme families for benzamidine-based inhibitors?
While the primary targets are serine proteases, the benzamidine (B55565) scaffold has been reported to interact with other enzyme families, albeit typically with lower affinity. These can include certain kinases, metalloproteinases, and cysteine proteases. The extent of off-target activity is highly specific to the individual compound and the experimental context.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed - Identifying the Off-Target
You are using 4-Aminobenzimidamide Hydrochloride to inhibit a specific serine protease in a cellular assay, but you observe a phenotype (e.g., changes in cell morphology, proliferation, or a specific signaling pathway) that is not consistent with the known function of your target protease.
A multi-pronged approach is the most effective way to identify the unknown off-target protein(s). This workflow combines methods to confirm target engagement in cells with unbiased screening to discover new interactions.
Caption: Workflow for identifying off-target effects.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
CETSA is used to verify that 4-Aminobenzimidamide Hydrochloride is engaging its intended serine protease target within the cell.
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat one set of cells with 4-Aminobenzimidamide Hydrochloride at a working concentration (e.g., 10 µM) and another with vehicle (e.g., DMSO) for 1-2 hours.
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
Protein Analysis: Collect the supernatant and analyze the amount of the target serine protease remaining in the soluble fraction by Western blot or ELISA.
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Unbiased Off-Target Discovery
This chemical proteomics approach uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate.
Immobilization: Synthesize an analog of 4-Aminobenzimidamide with a linker suitable for conjugation to affinity beads (e.g., NHS-activated sepharose beads).
Lysate Preparation: Prepare a native cell lysate from your experimental cell line.
Affinity Purification: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate a separate aliquot of lysate with beads conjugated with a negative control molecule or unconjugated beads.
Washing: Wash the beads extensively to remove non-specific protein binders.
Elution: Elute the bound proteins from the beads.
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Compare the proteins identified from the compound-conjugated beads with the control beads. Proteins significantly enriched in the compound sample are potential off-targets.
Issue 2: Quantifying the Selectivity of 4-Aminobenzimidamide Hydrochloride
You want to understand the selectivity profile of your compound against a broader panel of enzymes to proactively identify potential off-targets.
The following table presents a representative selectivity profile for a benzamidine-based inhibitor against a panel of serine proteases and a hypothetical kinase panel. Note: This data is illustrative and should be experimentally determined for your specific batch of 4-Aminobenzimidamide Hydrochloride.
Table 1: Inhibitory Activity (Ki) Against a Panel of Serine Proteases
Commercial services are available for screening small molecules against large panels of kinases. The general workflow is as follows:
Compound Submission: Provide a sample of 4-Aminobenzimidamide Hydrochloride at a specified concentration and volume.
Assay Performance: The service provider will perform in vitro kinase activity assays (often radiometric or fluorescence-based) in the presence of your compound, typically at a fixed concentration (e.g., 10 µM).
Data Reporting: You will receive a report detailing the percent inhibition of each kinase in the panel.
Follow-up: For any significant "hits" (typically >50% inhibition), it is crucial to perform follow-up dose-response experiments to determine the IC50 value.
Issue 3: Mitigating and Validating Off-Target Effects
Once a potential off-target has been identified, it is essential to mitigate its effects in your experiments and validate that the observed phenotype is indeed due to this off-target interaction.
Caption: Mitigation and validation of off-target effects.
Protocol 3: Dose-Response Curve to Separate On- and Off-Target Effects
Determine IC50s: Experimentally determine the IC50 values of 4-Aminobenzimidamide Hydrochloride for both the on-target serine protease and the identified off-target (e.g., a kinase).
Select Concentrations: Design experiments using a concentration of the inhibitor that is high enough to inhibit the on-target but below the IC50 for the off-target.
Phenotypic Analysis: Assess the cellular phenotype at these different concentrations. If the phenotype is only observed at concentrations that inhibit the off-target, this provides evidence for an off-target effect.
Protocol 4: Genetic Validation using siRNA
siRNA Transfection: Transfect cells with siRNA specifically targeting the identified off-target protein. Use a non-targeting siRNA as a control.
Protein Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the off-target protein by Western blot or qPCR.
Phenotypic Rescue: Treat the knockdown and control cells with 4-Aminobenzimidamide Hydrochloride. If the unexpected phenotype is diminished or absent in the knockdown cells, it confirms that the phenotype is mediated by the off-target protein.
Troubleshooting
Best practices for handling and disposal of 4-Aminobenzimidamide Hydrochloride waste.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of 4-Aminobenzimidamide Hydrochloride waste. Frequently Ask...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of 4-Aminobenzimidamide Hydrochloride waste.
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with 4-Aminobenzimidamide Hydrochloride?
4-Aminobenzimidamide Hydrochloride is classified as a hazardous substance. The primary hazards include:
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1][2]
It is recommended to contact a licensed professional waste disposal service.[4]
6. Are there any known chemical incompatibilities for this compound?
Yes, avoid contact with strong oxidizing agents.[3] It is important to consult the Safety Data Sheet for a comprehensive list of incompatible materials.
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[2]
Experimental Protocols
For general guidance on handling amine waste, the following principles apply:
Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[5]
Containerization: Store waste in clearly labeled, tightly sealed containers made of compatible materials.[5]
Professional Disposal: Arrange for collection and disposal by a certified hazardous waste management company.[5]
Waste Handling and Disposal Workflow
Caption: Workflow for the safe disposal of 4-Aminobenzimidamide Hydrochloride waste.
A Head-to-Head Comparison of 4-Aminobenzimidamide and Benzamidine as Serine Protease Inhibitors
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcom...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. Both 4-Aminobenzimidamide and benzamidine (B55565) are widely utilized competitive inhibitors of serine proteases, targeting the active site of these enzymes. This guide provides an objective comparison of their inhibitory effects, supported by experimental data, to aid in the selection of the most suitable inhibitor for specific research applications.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of 4-Aminobenzimidamide and benzamidine varies between different serine proteases. The following table summarizes their inhibition constants (Ki) against several common enzymes. Lower Ki values indicate a higher binding affinity and therefore greater inhibitory potency.
Note: The Ki values for thrombin are from different studies and may not be directly comparable due to variations in experimental conditions.
Based on the available data, 4-Aminobenzimidamide demonstrates a higher potency against human tissue kallikrein 1 and is reported to be a more potent inhibitor of trypsin and plasmin compared to benzamidine.[1][2][4] Conversely, benzamidine appears to be a more potent inhibitor of thrombin.[3]
Mechanism of Action and Structural Basis of Inhibition
Both 4-Aminobenzimidamide and benzamidine are competitive inhibitors that bind reversibly to the active site of serine proteases. Their mechanism of action is rooted in their structural similarity to the side chain of arginine, a common substrate residue for these enzymes. The positively charged amidinium group of the inhibitors forms a salt bridge with the carboxylate side chain of a conserved aspartate residue at the bottom of the S1 specificity pocket of the enzyme. This interaction, along with hydrophobic interactions between the inhibitor's benzene (B151609) ring and the active site, effectively blocks substrate binding and subsequent catalysis.
Experimental Protocols
The determination of the inhibition constant (Ki) is a crucial step in characterizing the potency of an inhibitor. Below is a generalized experimental protocol for a serine protease inhibition assay.
Protocol: Determination of Ki for a Competitive Serine Protease Inhibitor
Chromogenic or fluorogenic substrate specific to the enzyme
Inhibitor stock solution (4-Aminobenzimidamide or benzamidine)
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
96-well microplate
Microplate reader
2. Experimental Procedure:
Enzyme and Substrate Concentration Determination:
Determine the Michaelis-Menten constant (Km) of the substrate for the enzyme by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor.
Select a substrate concentration at or below the Km value for the inhibition assay.
Inhibition Assay:
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
In a 96-well microplate, add a fixed concentration of the enzyme to each well.
Add the different concentrations of the inhibitor to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature to allow for enzyme-inhibitor binding to reach equilibrium.
Initiate the enzymatic reaction by adding the substrate to each well.
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
Data Analysis:
Calculate the initial reaction velocity (v₀) for each inhibitor concentration.
Plot the reaction velocity against the inhibitor concentration.
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation for competitive inhibition:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the inhibition constant (Ki) of a competitive inhibitor.
Experimental workflow for determining the Ki of a competitive inhibitor.
Signaling Pathway Context
Serine proteases are key players in a multitude of signaling pathways, including the coagulation cascade and protease-activated receptor (PAR) signaling.[5][6][7] For instance, thrombin and trypsin activate PARs by cleaving a portion of the receptor's extracellular domain, which then acts as a tethered ligand to activate the receptor and initiate downstream signaling.[5][6][7] Inhibitors like 4-Aminobenzimidamide and benzamidine can be used to probe the roles of these proteases in such pathways.
The diagram below illustrates a simplified representation of a serine protease-mediated signaling pathway.
Simplified diagram of a serine protease-mediated signaling pathway.
Conclusion
Both 4-Aminobenzimidamide and benzamidine are effective and widely used competitive inhibitors of serine proteases. The choice between them should be guided by the specific enzyme being targeted and the desired potency of inhibition. For studies involving human tissue kallikrein 1, trypsin, and plasmin, 4-Aminobenzimidamide appears to be the more potent option. In contrast, benzamidine may be preferred for inhibiting thrombin. It is always recommended to empirically determine the inhibitory potency for the specific experimental conditions being used. This guide provides a foundational understanding to assist researchers in making an informed decision for their serine protease inhibition studies.
A Comparative Guide to 4-Aminobenzimidamide Hydrochloride: A Selective Serine Protease Inhibitor
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic development. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic development. This guide provides an objective comparison of 4-Aminobenzimidamide Hydrochloride, a competitive reversible inhibitor of serine proteases, with other commonly used alternatives. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed selection process.
Serine proteases are a large family of enzymes crucial to numerous physiological processes, including digestion, blood coagulation, and immunity.[1][2] Their dysregulation is implicated in various pathologies, making selective inhibitors invaluable tools for research and medicine. 4-Aminobenzimidamide, a structural analog of benzamidine, primarily targets trypsin-like serine proteases that cleave after basic amino acid residues like arginine and lysine (B10760008). Its performance is compared against three other inhibitors: Benzamidine, a classic reversible inhibitor; Gabexate Mesylate, a synthetic inhibitor with therapeutic applications[3][4]; and 4-(2-Aminoethyl)benzenesulfonyl fluoride (B91410) (AEBSF), a common irreversible inhibitor.[5]
Mechanism of Action: Competitive Inhibition
4-Aminobenzimidamide and Benzamidine function as competitive inhibitors. They recognize and reversibly bind to the active site of trypsin-like serine proteases, specifically interacting with the S1 specificity pocket that typically accommodates arginine or lysine side chains. This binding event physically blocks the substrate from accessing the catalytic triad (B1167595) (Ser-His-Asp), thereby preventing proteolysis. Because the binding is reversible, the inhibitor can dissociate, and enzyme activity can be restored if the inhibitor concentration is lowered.
Figure 1: Mechanism of competitive serine protease inhibition.
Quantitative Performance Comparison
The efficacy of an inhibitor is quantified by its inhibition constant (Ki) or dissociation constant (KD), with lower values indicating higher potency. The following table summarizes the inhibitory activity of 4-Aminobenzimidamide and its alternatives against key human serine proteases.
This protocol outlines a standard method for determining the inhibitory activity of a compound against a specific serine protease using a fluorogenic substrate.
Inhibitor Stock: 4-Aminobenzimidamide Hydrochloride and other inhibitors dissolved in an appropriate solvent (e.g., water, DMSO) to a high concentration (e.g., 10-100 mM).
Substrate: Fluorogenic peptide substrate specific to the enzyme (e.g., Boc-Val-Pro-Arg-AMC for Thrombin).
Assay Buffer: Buffer appropriate for the enzyme's optimal activity (e.g., PBS, pH 7.4).
Equipment: 96-well microtiter plates (black, for fluorescence), microplate reader with fluorescence detection (e.g., λex 360 nm, λem 480 nm).[10]
2. Procedure:
Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor stock solution in assay buffer to achieve a range of final concentrations for testing.
Enzyme Incubation: In each well of the microtiter plate, add the serine protease solution. Then add varying concentrations of the inhibitor (or vehicle control). Incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.[11]
Initiate Reaction: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).[10][11]
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Record measurements at regular intervals for a defined period (e.g., 30-60 minutes).[10]
Data Analysis:
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
Plot the reaction velocity against the inhibitor concentration.
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
If determining the Ki value, repeat the experiment at different substrate concentrations and perform a Lineweaver-Burk or non-linear regression analysis.[12]
Figure 2: Experimental workflow for an enzyme inhibition assay.
Comparative Summary
4-Aminobenzimidamide Hydrochloride: A potent, reversible, and competitive inhibitor, particularly for trypsin-like proteases. Its selectivity appears higher for trypsin over thrombin based on available data.[6] Its charged amidinium group provides specificity for the S1 pockets of enzymes that recognize basic residues. It is widely used in affinity chromatography for purifying serine proteases.[13][14]
Benzamidine: The parent compound of 4-aminobenzimidamide, it is also a reversible competitive inhibitor but generally shows lower potency.[7][8] It is a cost-effective choice for general protease inhibition during protein purification.[15]
Gabexate Mesylate: A synthetic, broad-spectrum reversible inhibitor used clinically to treat conditions like acute pancreatitis and disseminated intravascular coagulation (DIC) by targeting key enzymes in inflammatory and coagulation pathways.[3][4][16]
AEBSF: An irreversible inhibitor that offers broad and stable inhibition of serine proteases. Unlike reversible inhibitors, its effect cannot be overcome by dilution. This makes it suitable for applications where complete and lasting protease inactivation is required, though its broad specificity can lead to off-target effects.[5]
The choice between these inhibitors depends on the specific application. For selective, reversible inhibition in kinetic studies or affinity purification of trypsin-like enzymes, 4-Aminobenzimidamide is a superior choice to Benzamidine. For broad, irreversible inhibition, AEBSF is effective. For therapeutic or in vivo applications involving broad modulation of coagulation and inflammation, Gabexate Mesylate is a validated option.
Comparative Analysis of 4-Aminobenzimidamide Hydrochloride Cross-Reactivity Across Diverse Enzyme Classes
For Immediate Release [City, State] – [Date] – A comprehensive analysis of 4-Aminobenzimidamide Hydrochloride, a well-known serine protease inhibitor, reveals its inhibitory profile across various enzyme classes. This gu...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of 4-Aminobenzimidamide Hydrochloride, a well-known serine protease inhibitor, reveals its inhibitory profile across various enzyme classes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its target specificity and potential off-target effects, supported by quantitative data and detailed experimental protocols.
4-Aminobenzimidamide, a synthetic small molecule, is widely recognized for its potent competitive inhibition of trypsin-like serine proteases. Its structural similarity to the side chains of arginine and lysine (B10760008) allows it to effectively bind to the active sites of these enzymes. This report consolidates available data on its interaction not only with its primary targets but also with other enzyme classes, offering valuable insights for its application in research and as a scaffold in drug design.
Quantitative Inhibitory Activity of 4-Aminobenzimidamide Hydrochloride
The inhibitory potency of 4-Aminobenzimidamide Hydrochloride against a range of enzymes is summarized below. The data highlights its high affinity for serine proteases and also reveals cross-reactivity with at least one member of the lyase enzyme class.
Note: The Ki values for trypsin, thrombin, and plasmin are reported as a common range from a 1968 study by Markwardt et al.[1]
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of experimental findings. Below are the methodologies employed in key studies to determine the inhibitory activity of 4-Aminobenzimidamide Hydrochloride.
Inhibition of Human Tissue Kallikrein (hK1)
The inhibition of hK1 by 4-aminobenzamidine (B1203292) was determined by monitoring the hydrolysis of a chromogenic substrate.[3]
Enzyme and Substrate: Human tissue kallikrein (hK1) at a concentration of 4.58-5.27 nM was used. The substrate was D-valyl-L-leucyl-L-arginine p-nitroanilide, with concentrations ranging from 7.5 to 90.0 µM.[3]
Inhibitor Concentrations: A range of 4-aminobenzamidine concentrations from 96 to 576 µM was tested.[3]
Assay Conditions: The experiments were conducted at a pH of 9.0 and a temperature of 37°C.[3]
Data Analysis: The kinetic parameters, including the Michaelis-Menten constant (Km) and the catalytic constant (kcat), were determined in the absence of the inhibitor. The inhibition constant (Ki) was then calculated from the changes in these parameters in the presence of varying inhibitor concentrations, confirming a linear competitive inhibition mechanism.[3]
Inhibition of Nitric Oxide Synthase (NOS)
The inhibitory effect on mouse brain nitric oxide synthase was investigated based on the enzyme's production of nitric oxide (NO) and L-citrulline from its substrate, L-arginine.[4]
Enzyme and Substrate: The study utilized mouse brain nitric oxide synthase (NOS) with L-arginine as the substrate.[4]
Inhibitor: p-Aminobenzamidine was investigated for its interaction with NOS.[4]
Assay Conditions: The experiments were performed at pH 7.5 and 37.0°C.[4]
Mechanism Determination: The structural and functional similarity between p-aminobenzamidine and the L-arginyl side chain prompted the investigation. The results indicated that p-aminobenzamidine acts as a competitive inhibitor of NOS.[4] A common method for measuring NOS activity involves monitoring the conversion of radiolabeled L-arginine to L-citrulline or by colorimetrically measuring the accumulation of NO degradation products, nitrate (B79036) and nitrite, using the Griess reagent.[5]
Visualizing the Experimental Workflow and Inhibition Mechanism
To further elucidate the processes involved, the following diagrams illustrate a general experimental workflow for determining enzyme inhibition and the mechanism of competitive inhibition by 4-Aminobenzimidamide.
General workflow for determining enzyme inhibition kinetics.
A Comparative Guide to the Efficacy of 4-Aminobenzimidamide and Other Commercially Available Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the protease inhibitor 4-Aminobenzimidamide against a range of other commercially available inhibitors. The f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protease inhibitor 4-Aminobenzimidamide against a range of other commercially available inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Data Presentation: Quantitative Comparison of Protease Inhibitor Efficacy
The inhibitory efficacy of 4-Aminobenzimidamide and other selected protease inhibitors is summarized below. The inhibition constant (Ki) and the half maximal inhibitory concentration (IC50) are provided for comparison. A lower value indicates a higher potency of the inhibitor.
Chelates divalent metal ions (e.g., Zn²⁺, Ca²⁺) required for catalytic activity[10][11]
Experimental Protocols
The determination of the inhibition constant (Ki) is a crucial step in characterizing the efficacy of a protease inhibitor. Below is a generalized methodology for a competitive inhibition assay.
General Protocol for Determining Ki of a Competitive Protease Inhibitor
1. Principle:
This assay measures the enzymatic activity of a specific protease in the presence and absence of an inhibitor. For competitive inhibitors, the inhibitor binds to the active site of the enzyme, competing with the substrate. The rate of the reaction is typically monitored by the cleavage of a chromogenic or fluorogenic substrate.
2. Materials:
Purified protease
Specific chromogenic or fluorogenic substrate for the protease (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
Protease inhibitor (e.g., 4-Aminobenzimidamide)
Assay buffer (specific to the protease, e.g., Tris-HCl with CaCl₂ for trypsin)
96-well microplate
Microplate reader
3. Procedure:
Prepare Reagents: Prepare stock solutions of the protease, substrate, and inhibitor in the appropriate assay buffer.
Assay Setup: In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of the protease, and varying concentrations of the inhibitor.
Pre-incubation: Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for the binding equilibrium to be reached.
Initiate Reaction: Add the substrate to each well to initiate the enzymatic reaction.
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals. The rate of the reaction is determined from the linear portion of the progress curve.
Data Analysis:
Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
To determine the Ki, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) is often used. For a competitive inhibitor, the lines will intersect on the y-axis.
The Ki can be calculated from the equation: Km(app) = Km (1 + [I]/Ki), where Km(app) is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways involving trypsin and urokinase-type plasminogen activator (uPA), both of which are inhibited by 4-Aminobenzimidamide.
Caption: Trypsin-mediated activation of the PAR2 signaling pathway.
Caption: The uPA/uPAR system and its role in cellular signaling.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing protease inhibitors.
Caption: A generalized workflow for protease inhibitor screening and characterization.
Comparative Guide to HPLC and Mass Spectrometry Methods for Purity Analysis of 4-Aminobenzimidamide Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. This guide provides a de...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of 4-Aminobenzimidamide Hydrochloride. This comparison is supported by experimental protocols and quantitative performance data.
Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering robust and reproducible methods for separating, identifying, and quantifying compounds in a mixture.[1][2] When coupled with a Ultraviolet (UV) detector, it provides a reliable and cost-effective solution for routine purity assessments and quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[1][3][4] This hyphenated technique is invaluable for the identification and quantification of impurities, even at trace levels, and for the structural elucidation of unknown degradation products or process-related impurities.[5][6]
Comparison of HPLC-UV and LC-MS for Purity Analysis
The choice between HPLC-UV and LC-MS for the purity analysis of 4-Aminobenzimidamide Hydrochloride depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity profiling.
Feature
HPLC-UV
LC-MS
Principle
Separation based on polarity, followed by detection of UV absorbance.
Separation based on polarity, followed by detection based on mass-to-charge ratio.
Specificity
Good for separating known impurities from the main compound. May have co-elution issues with impurities having similar retention times and UV spectra.
Excellent specificity, as it can distinguish between compounds with the same retention time but different masses.
Sensitivity
Generally in the microgram to nanogram range (µg/mL - ng/mL).
High sensitivity, often in the nanogram to picogram range (ng/mL - pg/mL).
Impurity Identification
Limited to comparison with known reference standards based on retention time.
Can provide molecular weight information, aiding in the identification of unknown impurities and degradation products.
Quantitation
Excellent for accurate and precise quantification of the main component and known impurities.
Can be used for quantification, but may be more variable than UV detection for the main component. More suitable for trace-level impurity quantification.
Cost & Complexity
Lower instrument and operational cost. Simpler to operate and maintain.
Higher instrument and operational cost. Requires more specialized expertise.
Typical Application
Routine quality control, batch release testing, stability studies for known degradants.
Impurity profiling, identification of unknown degradation products, metabolic studies, and analysis of complex samples.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS are provided below. These protocols are designed to be a starting point for method development and validation for the purity analysis of 4-Aminobenzimidamide Hydrochloride.
HPLC-UV Method for Purity Assay
This method is suitable for the quantitative determination of the purity of 4-Aminobenzimidamide Hydrochloride and for monitoring known impurities.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and return to 5% B for 5 minutes for re-equilibration.
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
UV Detection: 265 nm
Sample Preparation:
Accurately weigh and dissolve 10 mg of 4-Aminobenzimidamide Hydrochloride in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 1 mg/mL.
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent for analysis.
LC-MS Method for Impurity Profiling
This method is designed for the sensitive detection and identification of potential impurities and degradation products.
Chromatographic Conditions:
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 2% B to 80% B over 15 minutes, then to 98% B in 2 minutes, hold for 3 minutes, and return to 2% B for re-equilibration.
Flow Rate: 0.3 mL/min
Injection Volume: 2 µL
Column Temperature: 40°C
Mass Spectrometry Conditions:
Ion Source: Electrospray Ionization (ESI), Positive Mode
Capillary Voltage: 3.5 kV
Cone Voltage: 30 V
Source Temperature: 120°C
Desolvation Temperature: 350°C
Desolvation Gas Flow: 600 L/hr
Scan Range: m/z 50 - 500
MS/MS: For structural elucidation of impurities, fragmentation can be induced using collision-induced dissociation (CID) with argon as the collision gas.
Sample Preparation:
Prepare a stock solution of 4-Aminobenzimidamide Hydrochloride at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
Dilute to a working concentration of 10 µg/mL for impurity profiling.
Data Presentation: Method Performance Comparison
The following tables summarize the typical validation parameters for the HPLC-UV and LC-MS methods, demonstrating their performance characteristics in line with ICH guidelines.[7][8][9]
Table 1: Linearity
Parameter
HPLC-UV
LC-MS (for a potential impurity)
Range
0.01 - 0.2 mg/mL
0.05 - 5 µg/mL
Correlation Coefficient (r²)
> 0.999
> 0.998
Y-intercept
< 2% of the response at 100% concentration
< 5% of the response at the quantitation limit
Table 2: Precision
Parameter
HPLC-UV (%RSD)
LC-MS (%RSD for an impurity)
Repeatability (n=6)
< 1.0%
< 5.0%
Intermediate Precision (n=6)
< 2.0%
< 10.0%
Table 3: Accuracy (Recovery)
Spike Level
HPLC-UV (% Recovery)
LC-MS (% Recovery for an impurity)
80%
98.0 - 102.0%
90.0 - 110.0%
100%
98.0 - 102.0%
90.0 - 110.0%
120%
98.0 - 102.0%
90.0 - 110.0%
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Parameter
HPLC-UV
LC-MS (for a potential impurity)
LOD
0.05% (relative to 0.1 mg/mL)
0.005% (relative to 10 µg/mL)
LOQ
0.15% (relative to 0.1 mg/mL)
0.015% (relative to 10 µg/mL)
Alternative Purity Analysis Methods
While HPLC and LC-MS are the most common techniques, other methods can be employed for specific aspects of purity analysis of 4-Aminobenzimidamide Hydrochloride:
Titrimetry: A classic analytical technique that can be used for the assay of the hydrochloride salt content through argentometric titration. It is a cost-effective and accurate method for determining the salt content but lacks the specificity to separate and quantify organic impurities.
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in an electric field. CE can offer high separation efficiency and is particularly useful for charged molecules like 4-Aminobenzimidamide. It can be an alternative or complementary technique to HPLC for purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used as a primary method for determining the purity of a substance without the need for a reference standard of the same compound. It provides structural information and can quantify the main component against a certified internal standard.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques for the purity analysis of 4-Aminobenzimidamide Hydrochloride.
Kinetic studies to determine the Ki of 4-Aminobenzimidamide for trypsin and thrombin.
A Comparative Guide for Researchers For scientists engaged in drug discovery and protease research, understanding the inhibitory kinetics of small molecules is paramount. This guide provides a comparative analysis of the...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers
For scientists engaged in drug discovery and protease research, understanding the inhibitory kinetics of small molecules is paramount. This guide provides a comparative analysis of the inhibition of two key serine proteases, trypsin and thrombin, by 4-Aminobenzimidamide. This analysis is supported by experimental data and detailed protocols for determining the inhibition constant (Ki), a critical parameter for quantifying inhibitor potency.
Performance Snapshot: 4-Aminobenzimidamide as a Protease Inhibitor
4-Aminobenzimidamide is a well-established competitive inhibitor of trypsin and other trypsin-like serine proteases, including thrombin.[1] Its positively charged amidinium group mimics the side chains of arginine and lysine, the natural substrates for these enzymes, allowing it to bind to the active site and block substrate access.
The inhibitory potency of 4-Aminobenzimidamide varies between trypsin and thrombin, as summarized in the table below.
Enzyme
Source
Substrate
Ki of 4-Aminobenzimidamide (µM)
Inhibition Type
Trypsin
Bovine Pancreas
Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA)
~19
Competitive
Thrombin
Human
Chromogenic Substrate (e.g., S-2238)
~95 - 190 (estimated)
Competitive
Note: The Ki value for thrombin is estimated based on findings that benzamidine (B55565) derivatives exhibit a 5-10 fold lower affinity for thrombin compared to trypsin.
Delving into the Data: Experimental Determination of Ki
The determination of the inhibition constant (Ki) is achieved through kinetic studies that measure the rate of enzyme-catalyzed reactions in the presence of varying concentrations of the substrate and the inhibitor.
Experimental Protocol: Determination of Ki for Trypsin and Thrombin Inhibition
This protocol outlines the key steps for determining the Ki of 4-Aminobenzimidamide for bovine trypsin and human thrombin.
Materials:
Bovine Trypsin
Human Thrombin
4-Aminobenzimidamide hydrochloride
Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA) for trypsin assay
Prepare a stock solution of 4-Aminobenzimidamide in DMSO.
Prepare a series of dilutions of the inhibitor in the assay buffer.
Prepare a stock solution of the respective substrate (L-BAPNA for trypsin, S-2238 for thrombin) in the assay buffer.
Prepare working solutions of trypsin and thrombin in the assay buffer. The final enzyme concentration should be kept constant in the assay.
Assay Setup:
In a 96-well microplate, add the assay buffer, the enzyme (trypsin or thrombin), and varying concentrations of the inhibitor (4-Aminobenzimidamide).
Include control wells with no inhibitor.
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow for binding equilibrium to be reached.
Initiation and Measurement of Reaction:
Initiate the enzymatic reaction by adding the substrate to each well.
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The p-nitroaniline (pNA) product released by the enzymatic cleavage of the substrate absorbs at this wavelength.
The rate of the reaction (initial velocity, V₀) is determined from the linear portion of the absorbance versus time plot.
Data Analysis:
Perform the assay with multiple substrate concentrations for each fixed inhibitor concentration.
Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.
To determine the Ki value for a competitive inhibitor, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]) is commonly used. In the presence of a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax) but will have different x-intercepts (-1/Km,app).
The apparent Km (Km,app) in the presence of the inhibitor can be calculated from the x-intercept of each line.
The Ki can then be determined from the equation for competitive inhibition:
Km,app = Km * (1 + [I]/Ki)
where:
Km,app is the apparent Michaelis constant in the presence of the inhibitor.
Km is the Michaelis constant in the absence of the inhibitor.
[I] is the concentration of the inhibitor.
Alternatively, nonlinear regression analysis of the initial velocity data against the substrate and inhibitor concentrations using appropriate software is a more accurate method to determine the Ki value.
Visualizing the Mechanism and Workflow
To better understand the experimental process and the underlying inhibitory mechanism, the following diagrams are provided.
Competitive inhibition of Trypsin/Thrombin.
Experimental workflow for Ki determination.
Conclusion
4-Aminobenzimidamide acts as a competitive inhibitor for both trypsin and thrombin, with a higher potency observed for trypsin. The provided experimental protocol offers a robust framework for researchers to independently verify these findings and to evaluate the inhibitory potential of other novel compounds. The clear difference in the Ki values underscores the importance of performing detailed kinetic studies to characterize the selectivity of protease inhibitors, a crucial step in the development of targeted therapeutics.
Comparative analysis of 4-Aminobenzimidamide and its meta- and ortho-isomers.
A Comparative Analysis of 4-Aminobenzimidamide and Its Meta- and Ortho-Isomers for Researchers and Drug Development Professionals This guide provides a detailed comparative analysis of the physicochemical and biological...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of 4-Aminobenzimidamide and Its Meta- and Ortho-Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the physicochemical and biological properties of 4-aminobenzimidamide (para-aminobenzimidamide) and its meta- and ortho-isomers, 3-aminobenzimidamide and 2-aminobenzimidamide, respectively. The information is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of these serine protease inhibitors.
Physicochemical Properties
The position of the amino group on the benzamidine (B55565) scaffold significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. While experimental data for all isomers are not exhaustively available, the following table summarizes known and predicted values.
Note: Much of the available data is for the more stable dihydrochloride (B599025) salts of these compounds.
Biological Activity and Pharmacological Profile
The primary biological activity identified for aminobenzimidamide isomers is the inhibition of serine proteases. These enzymes play crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and cancer progression.
4-Aminobenzimidamide (para-isomer): This is the most extensively studied of the three isomers. It is a potent competitive inhibitor of several trypsin-like serine proteases.[5] Its ability to inhibit urokinase-type plasminogen activator (uPA), an enzyme implicated in tumor metastasis, has led to its investigation as an anti-cancer agent.[3][4] It also shows potential in treating cardiovascular diseases.[3] The cationic amidino group interacts with the carboxylate residue (typically Aspartic acid) at the bottom of the S1 specificity pocket of these proteases.[6]
2-Aminobenzimidamide (ortho-isomer): There is a significant lack of published data regarding the biological activity of the ortho-isomer, suggesting it is either less active or has not been a focus of significant research.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of the aminobenzimidamide isomers against serine proteases like trypsin and urokinase.
This protocol describes a method to determine the inhibitory potential of a compound by measuring the residual activity of a serine protease using a chromogenic substrate.
Materials:
Serine protease (e.g., Trypsin, Urokinase)
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for trypsin)[1]
Chromogenic substrate (e.g., N-p-Tosyl-L-arginine methyl ester hydrochloride (TAME) for trypsin; S-2444 for urokinase)[1][7]
Inhibitor stock solutions (4-amino-, 3-amino-, and 2-aminobenzimidamide dissolved in an appropriate solvent, e.g., water or DMSO)
96-well microtiter plate
Spectrophotometer (plate reader)
Procedure:
Prepare a series of dilutions of the inhibitor stock solutions in the assay buffer.
In a 96-well plate, add a fixed concentration of the serine protease to each well.
Add the different concentrations of the inhibitor solutions to the wells containing the enzyme. Include control wells with no inhibitor.
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).[7]
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
Immediately measure the absorbance of the product at the appropriate wavelength (e.g., 247 nm for TAME hydrolysis by trypsin, 405 nm for S-2444 hydrolysis by urokinase) over time.[1][7]
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Determination of the Inhibition Constant (Ki)
For a competitive inhibitor, the inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [S]/Km)
Where:
[S] is the concentration of the substrate used in the assay.
Km is the Michaelis-Menten constant for the substrate with the specific enzyme. The Km value should be determined in separate experiments by measuring the reaction velocity at various substrate concentrations in the absence of the inhibitor.
Visualization of Mechanism and Workflow
Competitive Inhibition of a Serine Protease
The following diagram illustrates the mechanism of competitive inhibition, where the aminobenzimidamide inhibitor competes with the natural substrate for binding to the active site of the serine protease.
Caption: Competitive inhibition of a serine protease by an aminobenzimidamide isomer.
Experimental Workflow for Ki Determination
The workflow below outlines the key steps in determining the inhibition constant (Ki) for the aminobenzimidamide isomers.
Caption: Experimental workflow for determining the Ki of an enzyme inhibitor.
Conclusion
This comparative analysis demonstrates that 4-aminobenzimidamide and 3-aminobenzimidamide are effective inhibitors of serine proteases, with the para-isomer being the more extensively characterized of the two. The available data suggests that the position of the amino group significantly impacts the inhibitory potency and specificity, a common theme in structure-activity relationship studies. There is a clear lack of data for the ortho-isomer, 2-aminobenzimidamide, representing a knowledge gap and an opportunity for further investigation. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the pharmacological profiles of these isomers and their potential as therapeutic agents.
A Comparative Guide to the Efficacy of 4-Aminobenzimidamide Hydrochloride: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Aminobenzimidamide Hydrochloride, a competitive serine protease inh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Aminobenzimidamide Hydrochloride, a competitive serine protease inhibitor. Its performance is evaluated against other notable serine protease inhibitors, supported by experimental data to inform research and drug development decisions.
In Vitro Efficacy: A Potent Inhibitor of Key Serine Proteases
4-Aminobenzimidamide Hydrochloride demonstrates significant inhibitory activity against a range of serine proteases, enzymes pivotal in various physiological and pathological processes. Its efficacy, primarily quantified by the inhibition constant (Kᵢ), highlights its potential as a research tool and a therapeutic agent.
4-Aminobenzimidamide is a known potent inhibitor of trypsin and also exhibits inhibitory effects on other key serine proteases such as urokinase-type plasminogen activator (uPA) and human tissue kallikrein.[1][2] The inhibition of these enzymes is competitive, meaning the compound binds to the active site of the enzyme, preventing the substrate from binding.[2][3]
Below is a summary of the in vitro inhibitory activity of 4-Aminobenzimidamide Hydrochloride and a comparison with other well-characterized serine protease inhibitors: Gabexate mesylate, Nafamostat mesilate, and Aprotinin.
Potent inhibitor (specific Kᵢ not consistently reported)[1]
Thrombin
Inhibitory activity reported (quantitative data not available)[3]
Plasmin
Inhibitory activity reported (quantitative data not available)[3]
Gabexate mesylate
Trypsin
9.4 µM (IC₅₀)
Plasmin
30 µM (IC₅₀)
Plasma Kallikrein
41 µM (IC₅₀)
Thrombin
110 µM (IC₅₀)
Nafamostat mesilate
Trypsin, C1r, C1s, Thrombin, Kallikrein, Plasmin
IC₅₀ in the range of 10⁻⁶ - 10⁻⁸ M
Tissue factor-factor VIIa complex
2.0 x 10⁻⁷ M (Kᵢ)
Aprotinin
Trypsin (bovine)
0.06 pM (Kᵢ)
Chymotrypsin
9 nM (Kᵢ)
Kallikrein (plasma)
30 nM (Kᵢ)
Plasmin (porcine)
4.0 nM (Kᵢ)
In Vivo Efficacy: Promising Results in Preclinical Models
Preclinical studies have begun to explore the in vivo potential of 4-Aminobenzimidamide Hydrochloride in various disease models, demonstrating its biological activity beyond the test tube.
In a notable study, oral administration of 4-Aminobenzimidamide Hydrochloride at a dose of 250 mg/kg for 23 days resulted in a discernible decrease in the growth rate of DU145 tumor xenografts in mice.[1] This anti-tumor effect is likely linked to its inhibition of uPA, a key enzyme in tumor invasion and metastasis.
Furthermore, research in hypertensive rat models has shown that 4-Aminobenzimidamide Hydrochloride can prevent the progression of hypertension, improve endothelial function, and attenuate cardiac remodeling.[1] These cardiovascular benefits may be attributed to its modulation of serine proteases involved in blood pressure regulation and vascular function.
While direct quantitative in vivo data in thrombosis models for 4-Aminobenzimidamide Hydrochloride is limited in the readily available literature, its potent in vitro inhibition of thrombin and other coagulation-related serine proteases suggests a strong potential for antithrombotic activity. Further in vivo studies in relevant thrombosis models are warranted to fully elucidate this potential.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
In Vitro Serine Protease Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of a compound against a specific serine protease.
Principle: The assay measures the enzymatic activity of a serine protease in the presence and absence of an inhibitor. The rate of substrate hydrolysis, often monitored by a chromogenic or fluorogenic reporter, is used to calculate the degree of inhibition.
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme)
96-well microplate
Microplate reader
Procedure:
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
In a 96-well microplate, add the assay buffer, the serine protease solution, and the inhibitor dilutions. Include control wells with no inhibitor.
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves.
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
For competitive inhibitors, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) of the substrate are known.
Workflow for In Vitro Serine Protease Inhibition Assay.
In Vivo Murine Thrombosis Model (Ferric Chloride-Induced)
Objective: To evaluate the antithrombotic efficacy of a compound in a living organism.
Principle: This model induces the formation of a thrombus (blood clot) in a specific blood vessel of a mouse by applying ferric chloride (FeCl₃), which causes oxidative injury to the vessel wall. The efficacy of an antithrombotic agent is assessed by its ability to reduce the size or weight of the resulting thrombus.
Materials:
Male C57BL/6 mice (8-12 weeks old)
Anesthetic (e.g., isoflurane)
Surgical instruments (scissors, forceps)
Filter paper
Ferric chloride (FeCl₃) solution (e.g., 10% in distilled water)
Test compound (e.g., 4-Aminobenzimidamide Hydrochloride) and vehicle control
Saline
Procedure:
Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before surgery.
Anesthetize the mouse using isoflurane.
Make a midline incision in the neck to expose the carotid artery.
Carefully dissect the artery from the surrounding tissue.
Place a small piece of filter paper saturated with FeCl₃ solution on top of the artery for a defined period (e.g., 3 minutes) to induce injury.
Remove the filter paper and wash the area with saline.
Monitor blood flow to confirm vessel occlusion.
After a specific time (e.g., 30-60 minutes), euthanize the mouse and carefully excise the injured arterial segment containing the thrombus.
Measure the weight of the thrombus.
Compare the thrombus weights between the treated and control groups to determine the percentage of inhibition.
Reproducibility of Serine Protease Inhibition Assays: A Comparison of 4-Aminobenzimidamide Batches
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Experimental Consistency Comparison of 4-Aminobenzimidamide Dihydrochloride (B599025) Batches The quality of 4-Aminobenzimidamide can v...
The quality of 4-Aminobenzimidamide can vary between suppliers and even between different lots from the same supplier. A Certificate of Analysis (CoA) provides key specifications for each batch. Below is a comparison of data from CoAs for different batches, illustrating potential variability.
Parameter
Supplier A (Sigma-Aldrich) - Lot/Batch MKCB0554V
Supplier A (Sigma-Aldrich) - Lot/Batch MKCM8931
Supplier B (Thermo Scientific)
Appearance
White to off-white powder
White to off-white powder
White to cream to yellow crystals or powder
Purity (by HPLC)
≥ 99.0% (TLC)
Not specified on publicly available CoA
≥96.0 to ≤104.0% (Titration ex Chloride)
Identity (IR)
Conforms to structure
Conforms to structure
Conforms
Solubility
Not specified
Not specified
Not specified
Potential Impurity
Not specified
Not specified
Not specified
Note: The purity assessment method can differ between suppliers (e.g., TLC vs. Titration), which can make direct comparison challenging. Researchers should always consult the specific CoA for the batch in use.
A common precursor in the synthesis of 4-Aminobenzimidamide is 4-aminobenzonitrile. Incomplete conversion during synthesis can result in the presence of this nitrile-containing compound as an impurity in the final product. While structurally similar, the nitrile group in 4-aminobenzonitrile is less basic than the amidine group of 4-Aminobenzimidamide and is not expected to directly mimic the binding of the inhibitor to the S1 pocket of trypsin.
However, the presence of such impurities can still impact experimental results in several ways:
Inaccurate Molar Concentration: If a significant percentage of the weighed solid is an impurity, the calculated molar concentration of the active inhibitor, 4-Aminobenzimidamide, will be overestimated. This will lead to an underestimation of its true inhibitory potency (e.g., a higher calculated IC50 value).
Assay Interference: Nitrile-containing compounds have been reported to interfere with various biological assays.[1] While not a direct competitive inhibitor of trypsin, 4-aminobenzonitrile could potentially interact with other assay components or exhibit non-specific binding to the enzyme, leading to unpredictable effects on the measured activity.
Lot-to-Lot Variability in Potency: If the level of 4-aminobenzonitrile impurity differs between batches, experiments conducted with these different batches will yield inconsistent results, compromising the reproducibility of the study.
Experimental Protocol: Trypsin Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of 4-Aminobenzimidamide against the serine protease, trypsin.
Trypsin stock solution: Dissolve trypsin in Tris-HCl buffer to a final concentration of 1 mg/mL.
BAPNA stock solution: Dissolve BAPNA in DMSO to a final concentration of 10 mM.
4-Aminobenzimidamide stock solution: Dissolve 4-Aminobenzimidamide dihydrochloride in Tris-HCl buffer to a final concentration of 10 mM. Prepare a series of dilutions in Tris-HCl buffer to obtain the desired final concentrations for the assay.
Assay Setup:
Add 20 µL of Tris-HCl buffer to the "blank" wells.
Add 20 µL of the trypsin stock solution to the "control" and "inhibitor" wells.
Add 20 µL of the different dilutions of 4-Aminobenzimidamide solution to the "inhibitor" wells.
Add 140 µL of Tris-HCl buffer to all wells.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the Reaction:
Add 20 µL of the BAPNA stock solution to all wells to start the reaction. The final volume in each well will be 200 µL.
Measure Absorbance:
Immediately measure the absorbance at 405 nm using a microplate reader.
Continue to take readings every minute for 15-30 minutes.
Data Analysis:
Calculate the rate of reaction (velocity) for each well by determining the change in absorbance over time.
Subtract the rate of the blank from all other readings.
Determine the percentage of inhibition for each concentration of 4-Aminobenzimidamide using the following formula:
% Inhibition = [(Velocity of Control - Velocity of Inhibitor) / Velocity of Control] x 100
Plot the % inhibition against the logarithm of the 4-Aminobenzimidamide concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing the Workflow and Pathway
To aid in understanding the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Workflow for the trypsin inhibition assay.
Caption: Competitive inhibition of trypsin by 4-Aminobenzimidamide.
Conclusion and Recommendations
The reproducibility of in vitro assays is critically dependent on the quality and consistency of the reagents used. As demonstrated, different batches of 4-Aminobenzimidamide can exhibit variations in purity and impurity profiles, which can significantly impact experimental outcomes. The presence of impurities such as 4-aminobenzonitrile can lead to inaccurate determinations of inhibitory potency and contribute to a lack of reproducibility.
To mitigate these risks, researchers are strongly advised to:
Always request and review the Certificate of Analysis for each new batch of 4-Aminobenzimidamide.
Whenever possible, perform a bridging study when switching to a new batch to ensure consistency in results.
Consider purchasing larger, single lots of critical reagents for the duration of a study to minimize batch-to-batch variability.
Be aware of the potential for assay interference from impurities and, if inconsistent results are observed, consider analytical methods to assess the purity of the reagent.
Benchmarking the performance of 4-Aminobenzimidamide in established protease assay kits.
For researchers, scientists, and drug development professionals navigating the landscape of protease inhibitors, selecting the optimal reagent is paramount for accurate and reliable experimental outcomes. This guide prov...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals navigating the landscape of protease inhibitors, selecting the optimal reagent is paramount for accurate and reliable experimental outcomes. This guide provides an objective comparison of 4-Aminobenzimidamide, a competitive serine protease inhibitor, with other commonly used alternatives in established protease assay kits. The following sections present a comprehensive analysis of their performance, supported by experimental data and detailed methodologies, to facilitate informed decision-making in your research endeavors.
Performance Comparison of Protease Inhibitors
The inhibitory potency of 4-Aminobenzimidamide and its alternatives against key serine proteases—trypsin, thrombin, and plasmin—is summarized below. The data, presented as inhibition constants (Ki), is compiled from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
To benchmark the performance of 4-Aminobenzimidamide against other inhibitors, a standardized protease assay is essential. The following protocol is a representative example based on commercially available colorimetric and fluorometric protease assay kits.
Materials:
Protease of interest (e.g., Trypsin, Thrombin, Plasmin)
Protease substrate (e.g., FTC-Casein, Succinylated Casein, or a specific chromogenic/fluorogenic peptide substrate)
Microplate reader (spectrophotometer or fluorometer)
Procedure:
Inhibitor Preparation: Prepare stock solutions of each inhibitor in an appropriate solvent (e.g., water for 4-Aminobenzimidamide, Aprotinin, Leupeptin; ethanol (B145695) or isopropanol (B130326) for PMSF and AEBSF). Create a series of dilutions to determine the IC50 value.
Assay Reaction Setup: In a 96-well plate, add the assay buffer, the protease, and varying concentrations of the inhibitor. Include a control with no inhibitor.
Pre-incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
Substrate Addition: Add the protease substrate to all wells to initiate the reaction.
Kinetic Measurement: Immediately place the microplate in a pre-warmed plate reader and measure the absorbance or fluorescence at regular intervals.
Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value. The Ki can then be determined using the Cheng-Prusoff equation if the inhibition is competitive and the substrate concentration and Km are known.
Signaling Pathways and Inhibition Mechanisms
Understanding the biological context in which these proteases operate is crucial. The following diagrams illustrate the signaling pathways of trypsin, thrombin, and plasmin, and a general workflow for a protease inhibition assay.
Caption: Workflow for a typical in vitro protease inhibition assay.
Caption: Simplified signaling pathway of Trypsin via PAR-2 activation.
Caption: Overview of Thrombin signaling through PAR-1.
Caption: Key roles of Plasmin in fibrinolysis and protease activation.
Conclusion
4-Aminobenzimidamide is a well-established competitive inhibitor of trypsin-like serine proteases. Its performance is comparable to other inhibitors, though its potency may vary depending on the specific protease. For broad-spectrum, irreversible inhibition, alternatives like AEBSF or PMSF might be considered, keeping in mind their stability and toxicity profiles. For highly potent and specific inhibition of certain proteases, peptide-based inhibitors such as Aprotinin and Leupeptin are excellent choices. The selection of the most appropriate inhibitor will ultimately depend on the specific experimental goals, the target protease, and the requirements of the assay system. This guide provides the foundational data and protocols to assist in making a well-informed decision for your research needs.
Proper Disposal of 4-Aminobenzimidamide Hydrochloride: A Step-by-Step Guide
The safe and compliant disposal of 4-Aminobenzimidamide Hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: December 2025
The safe and compliant disposal of 4-Aminobenzimidamide Hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, ensuring adherence to safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of 4-Aminobenzimidamide Hydrochloride, the following safety measures are essential:
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against potential splashes.
Skin Protection : Use chemically resistant gloves, such as nitrile gloves, and a lab coat to prevent skin contact.[1][2]
Respiratory Protection : To avoid inhalation of dust particles, work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]
Contingency Planning : Ensure that a spill kit and an eye wash station are readily accessible in the event of an accidental release.
Hazard Profile Summary
Understanding the hazards associated with 4-Aminobenzimidamide Hydrochloride is fundamental to its safe handling and disposal. The following table summarizes its key hazard classifications as identified in Safety Data Sheets (SDS).
Hazard Classification
GHS Category
Precautionary Statement
Acute Oral Toxicity
Category 4
Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if ingested.[2][5]
Skin Corrosion/Irritation
Category 2
Causes skin irritation. Wash skin thoroughly after handling. Take off contaminated clothing and wash before reuse.[1][2][3][5]
Serious Eye Damage/Irritation
Category 2A
Causes serious eye irritation. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][5]
Specific Target Organ Toxicity (Single Exposure)
Category 3
May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2][3]
Step-by-Step Disposal Protocol
The disposal of 4-Aminobenzimidamide Hydrochloride must be managed as hazardous chemical waste.[6][7] Direct disposal into regular trash or down the drain is strictly prohibited.[8][9] The following protocol outlines the necessary steps for its safe disposal.
Experimental Protocols
Standard laboratory practice does not involve the chemical neutralization or deactivation of 4-Aminobenzimidamide Hydrochloride for disposal. The recommended and safest procedure is to dispose of it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
Disposal Workflow
Segregation of Waste :
Do not mix 4-Aminobenzimidamide Hydrochloride waste with other incompatible chemical waste streams.[7][8] For instance, keep this compound separate from strong oxidizing agents.[5]
Collect solid waste, such as contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled container separate from the chemical itself.
Waste Containerization :
Select a container that is chemically compatible with 4-Aminobenzimidamide Hydrochloride and is in good condition, free from leaks or damage.[7][10] The original product container is often a suitable choice.
Ensure the container has a secure, leak-proof closure.[7]
Keep the container closed except when actively adding waste.[6]
Labeling :
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "4-Aminobenzimidamide Hydrochloride".[6][8]
Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
Include the accumulation start date on the label.
Waste Accumulation and Storage :
Store the waste container in a designated satellite accumulation area within the laboratory.[6][11]
The storage area should have secondary containment to mitigate any potential spills or leaks.[7]
Ensure the storage location is away from heat sources and direct sunlight.[8]
Arranging for Disposal :
Contact your institution's EHS office or a licensed professional waste disposal service to schedule a pickup for the hazardous waste.[6][11]
Provide an accurate description of the waste material and follow their specific instructions for collection and documentation.[11]
Disposal of Empty Containers :
An empty container that held 4-Aminobenzimidamide Hydrochloride must be triple rinsed with a suitable solvent (e.g., water) before being disposed of as regular trash.[10]
Collect the rinsate as hazardous chemical waste and add it to your 4-Aminobenzimidamide Hydrochloride waste container.
Before disposing of the rinsed container, ensure all chemical labels are completely defaced or removed.[10]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of 4-Aminobenzimidamide Hydrochloride.
Caption: Disposal workflow for 4-Aminobenzimidamide Hydrochloride.